molecular formula C4H10N2O B1271339 N-methyl-2-(methylamino)acetamide CAS No. 44565-47-1

N-methyl-2-(methylamino)acetamide

货号: B1271339
CAS 编号: 44565-47-1
分子量: 102.14 g/mol
InChI 键: NODGJSNKUCVLNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-2-(methylamino)acetamide is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-methyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-5-3-4(7)6-2/h5H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODGJSNKUCVLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903797
Record name NoName_4548
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44565-47-1
Record name N-Methyl-2-(methylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44565-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to N-methyl-2-(methylamino)acetamide: Properties, Characteristics, and a Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-methyl-2-(methylamino)acetamide is a compound with limited available data in peer-reviewed scientific literature. Much of the information presented herein is based on computational predictions and data from chemical suppliers. This document summarizes the available information and proposes a hypothetical framework for future research.

Executive Summary

This compound (CAS: 44565-47-1) is a small molecule derivative of the amino acid sarcosine (N-methylglycine). While commercially available, it remains largely uncharacterized in terms of its biological activity and potential therapeutic applications. Publicly accessible databases lack in-depth preclinical or clinical studies, making a comprehensive guide on its established biological function impossible at this time.[1] This document compiles the known chemical and physical properties of the compound, presents a generalized experimental workflow for its initial biological screening, and discusses a potential mechanism of action based on its structural relationship to sarcosine.

Compound Identification and Chemical Properties

This compound, also known as N¹,N²-dimethylglycinamide, is structurally an amide of sarcosine.[2][3] Its basic properties are summarized below.

IdentifierValueSource
CAS Number 44565-47-1[3][4]
Molecular Formula C₄H₁₀N₂O[3][4]
Molecular Weight 102.14 g/mol [3][4]
IUPAC Name This compound[3][4]
SMILES CNCC(=O)NC[3][4]
InChIKey NODGJSNKUCVLNN-UHFFFAOYSA-N[3]

Physicochemical and Predicted Properties

Quantitative data on the physicochemical properties of this compound is sparse, with most available figures derived from computational models. These predictions provide a baseline for understanding the compound's likely behavior in experimental settings.

PropertyPredicted/Experimental ValueMethod/Source
Melting Point 54.54 °CEPI Suite (Predicted)[2]
Boiling Point 206.57 °C - 246.1 °CEPA T.E.S.T. / EPI Suite (Predicted)[2]
Water Solubility 218,262 mg/L to 1,000,000 mg/LEPA T.E.S.T. / EPI Suite (Predicted)[2]
pKa 8.28 (at 25°C)Experimental[5]
LogP -0.9PubChem (Computed)[3]
Density 0.96 g/cm³EPA T.E.S.T. (Predicted)[2]
Flash Point 111.34 °CEPA T.E.S.T. (Predicted)[2]

Hypothetical Biological Activity and Signaling

While no specific biological activity has been documented for this compound, its core structure is derived from sarcosine (N-methylglycine). Sarcosine is a known co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission.[6] Sarcosine's activity potentiates NMDA receptor function.[6]

Based on this relationship, a primary hypothesis is that this compound could modulate glutamatergic neurotransmission by interacting with the NMDA receptor. However, the amide functional group significantly alters the molecule's properties compared to sarcosine's carboxylic acid, making its actual effect—whether as an agonist, partial agonist, or antagonist—unpredictable without experimental validation.

Below is a diagram of the NMDA receptor at a glutamatergic synapse, indicating the binding site where the parent compound, sarcosine, acts.

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_extra Synaptic Cleft Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Mg²⁺ Block Ion_Flow Ca²⁺ / Na⁺ Influx NMDA_Receptor->Ion_Flow Channel Opens (Depolarization) Glutamate->NMDA_Receptor:glu Binds Sarcosine Sarcosine (Parent Compound) Sarcosine->NMDA_Receptor:gly Co-agonist Binds (Hypothetical Target) Experimental_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Functional Characterization cluster_decision Analysis & Decision Binding_Assay NMDA Receptor Binding Assay Decision1 Binding Affinity? Binding_Assay->Decision1 Viability_Assay Cell Viability Assay (CC₅₀) Viability_Assay->Decision1 Calcium_Imaging Calcium Imaging (Functional Response) Decision2 Functional Activity? Calcium_Imaging->Decision2 Patch_Clamp Electrophysiology (Mechanism of Action) Go_NoGo Proceed to In Vivo Studies Patch_Clamp->Go_NoGo Characterized Decision1->Calcium_Imaging Yes No_Activity Target De-prioritized Decision1->No_Activity No Decision2->Patch_Clamp Yes Decision2->No_Activity No

References

An In-depth Technical Guide to N1,N2-dimethylglycinamide: Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N1,N2-dimethylglycinamide, a derivative of the simplest amino acid, glycine. Due to a notable lack of direct literature on its specific synthesis, discovery, and biological activity, this document extrapolates from well-established chemical principles and data on closely related compounds to present a putative synthesis protocol, potential biological significance, and characterization data. The primary proposed synthetic route is the Eschweiler-Clarke reaction, a classic method for the N,N-dimethylation of primary amines. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of N1,N2-dimethylglycinamide and its analogues.

Introduction

N-methylation is a common structural modification in medicinal chemistry that can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules.[1][2][3] N1,N2-dimethylglycinamide, a simple N-methylated derivative of glycinamide, represents a fundamental scaffold that may find applications in peptide synthesis and drug discovery. The introduction of methyl groups on both the alpha-amino and the amide nitrogen atoms can influence a molecule's conformation, lipophilicity, and metabolic stability.[2][3] Despite its simple structure, dedicated literature detailing the synthesis, discovery, and biological profile of N1,N2-dimethylglycinamide is scarce. This guide consolidates available information on related compounds and established synthetic methodologies to provide a thorough technical resource.

Putative Synthesis of N1,N2-dimethylglycinamide

The most plausible and efficient method for the synthesis of N1,N2-dimethylglycinamide is the Eschweiler-Clarke reaction , which facilitates the exhaustive methylation of primary amines using formaldehyde and formic acid.[4][5][6] This one-pot reaction is known for its high yields and the prevention of quaternary ammonium salt formation.[5] The proposed starting material for this synthesis is glycinamide hydrochloride.

Proposed Reaction Scheme

The overall reaction involves the N,N-dimethylation of the primary amine of glycinamide.

G cluster_conditions Reaction Conditions reactant Glycinamide (as hydrochloride) product N1,N2-dimethylglycinamide reactant->product Eschweiler-Clarke Reaction reagents Formaldehyde (excess) Formic Acid (excess) Heat Heat

Caption: Proposed synthesis of N1,N2-dimethylglycinamide via Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol is a putative procedure based on the principles of the Eschweiler-Clarke reaction.

Materials:

  • Glycinamide hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (HCl) in diethyl ether (for hydrochloride salt formation, if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycinamide hydrochloride in a minimal amount of water.

  • Addition of Reagents: To the stirred solution, add an excess of formic acid, followed by the slow addition of an excess of aqueous formaldehyde. A typical molar ratio of amine to formaldehyde to formic acid is 1:3:3.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a concentrated aqueous solution of NaOH or KOH until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.

    • Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether or dichloromethane.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N1,N2-dimethylglycinamide.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • (Optional) Hydrochloride Salt Formation: For easier handling and storage, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Quantitative Data

As no direct synthesis has been reported, the following table provides expected data based on typical Eschweiler-Clarke reactions.

ParameterExpected Value
Yield 70-90%
Purity (after purification) >95%
Physical State Liquid or low-melting solid

Discovery

The specific discovery of N1,N2-dimethylglycinamide is not well-documented in the available scientific literature. It is likely that this compound was first synthesized as a simple derivative of glycinamide for research purposes, possibly in the context of peptide chemistry or as a building block in organic synthesis. The Eschweiler-Clarke reaction, being a long-established method for amine methylation, would have been the logical synthetic route.[4][5] Glycine itself was first isolated in 1820 by Henri Braconnot from the acid hydrolysis of gelatin.[7] The synthesis of glycinamide from glycine ester and ammonia was reported in the early 20th century.[8]

Biological Activity

There is no specific information available regarding the biological activity of N1,N2-dimethylglycinamide in the reviewed literature. However, the N-methylation of peptides and amino acid derivatives is a well-known strategy to modulate their biological properties.[1][2][3]

General Effects of N-Methylation:

  • Increased Metabolic Stability: N-methylation of the amide backbone can protect peptides from proteolytic degradation, thereby increasing their in vivo half-life.[2]

  • Enhanced Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[2]

  • Conformational Constraint: The introduction of a methyl group can restrict the conformational flexibility of a peptide backbone, which can lead to increased receptor affinity and selectivity.[3]

A study on glycine-derived quaternary ammonium salts has shown antimicrobial and antibiofilm activity, suggesting that N-alkylation of glycine derivatives can lead to biologically active compounds.[9]

G cluster_properties Physicochemical Properties cluster_biological Biological Consequences Lipophilicity Increased Lipophilicity Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Conformation Conformational Rigidity Binding Altered Receptor Binding (Affinity & Selectivity) Conformation->Binding Stability Increased Metabolic Stability (Resistance to Proteases) N_Methylation N-Methylation of Glycinamide Scaffold N_Methylation->Lipophilicity N_Methylation->Conformation N_Methylation->Stability

Caption: Potential effects of N-methylation on the properties of a glycinamide scaffold.

Characterization Data

Technique Expected/Related Data
¹H NMR Expected signals for N-methyl groups and the methylene protons.
¹³C NMR Expected signals for the carbonyl carbon, methylene carbon, and N-methyl carbons. Data for N,N-dimethylglycine shows peaks around 172 ppm (C=O), 60 ppm (CH₂), and 45 ppm (N-CH₃)₂.
Mass Spectrometry The molecular weight of N1,N2-dimethylglycinamide (C₄H₁₀N₂O) is 102.14 g/mol . A high-resolution mass spectrum would confirm the elemental composition. The ESI-MS of N,N-dimethylglycine shows a [M+H]⁺ ion at m/z 104.071.[10]
FT-IR Expected characteristic peaks for C=O (amide I band) around 1650 cm⁻¹, N-H bending (amide II band, if any secondary amide is present as an impurity) around 1550 cm⁻¹, and C-N stretching. The FTIR spectrum of N,N-dimethylglycine hydrochloride shows characteristic absorptions.[11]

Conclusion

N1,N2-dimethylglycinamide is a simple, yet understudied, derivative of glycinamide. While direct experimental data on its synthesis and biological activity are lacking, established chemical principles strongly suggest that it can be readily synthesized via the Eschweiler-Clarke reaction. The known effects of N-methylation on related peptide and amino acid structures indicate that N1,N2-dimethylglycinamide could possess interesting biological properties, such as enhanced stability and cell permeability. This technical guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential applications of this compound in various scientific disciplines. Further experimental investigation is warranted to validate the proposed synthesis and to elucidate the specific biological roles of N1,N2-dimethylglycinamide.

References

An In-depth Technical Guide to N-methyl-2-(methylamino)acetamide (CAS Number: 44565-47-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(methylamino)acetamide, with the Chemical Abstracts Service (CAS) registry number 44565-47-1, is a small organic molecule belonging to the class of N-substituted glycinamides. Also known by its synonym N1,N2-Dimethylglycinamide, this compound holds potential interest for researchers in medicinal chemistry and drug discovery due to its structural similarity to biologically active molecules, including derivatives of the simplest amino acid, glycine.[1] Its basic structure, featuring two methyl groups on the nitrogen atoms of a glycinamide backbone, provides a scaffold that can be explored for various therapeutic applications.

This technical guide provides a comprehensive overview of the available chemical, physical, and toxicological data for this compound. It also presents detailed, albeit extrapolated, experimental protocols for its synthesis and analysis, based on established methodologies for structurally related compounds. Furthermore, this document explores potential biological activities and metabolic pathways, drawing parallels from existing research on similar N-alkylated acetamides and glycinamides to guide future investigations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 44565-47-1[1]
Molecular Formula C4H10N2O[1]
Molecular Weight 102.14 g/mol [1]
IUPAC Name This compound[1]
Synonyms N1,N2-Dimethylglycinamide, Sarcosine-N-methylamide[1]
Canonical SMILES CNCC(=O)NC[2]
Physical State Not explicitly reported, likely a solid or oil at room temperature.
Solubility Expected to be soluble in water and polar organic solvents.[3]
pKa (predicted) Not explicitly reported. The presence of two amine groups suggests it will have basic properties.
LogP (predicted) -1.1 (indicates high hydrophilicity)

Synthesis and Purification

Proposed Synthetic Scheme

The synthesis can be envisioned as a two-step process starting from 2-chloro-N-methylacetamide and methylamine.

G cluster_0 Reaction Scheme 2-chloro-N-methylacetamide 2-chloro-N-methylacetamide Product This compound 2-chloro-N-methylacetamide->Product Nucleophilic Substitution Methylamine Methylamine Methylamine->Product Salt This compound hydrochloride Product->Salt + HCl HCl HCl (for salt formation)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 2-chloro-N-methylacetamide

  • Methylamine (as a solution in THF or as a gas)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • 6N Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-N-methylacetamide (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Methylamine: Slowly add a solution of methylamine (2.2 equivalents) in THF to the cooled solution of 2-chloro-N-methylacetamide via the dropping funnel over a period of 30 minutes. Alternatively, bubble methylamine gas through the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated methylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure to obtain a residue.

    • Dissolve the residue in ethyl acetate and wash with 1N HCl.

    • Separate the aqueous layer and wash it with ethyl acetate.

    • Basify the aqueous layer to a pH of 10-12 with 6N NaOH.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

  • Salt Formation (Optional): To prepare the hydrochloride salt for improved stability and handling, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Due to the absence of specific spectral data for this compound, the following are predicted characteristic signals based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet corresponding to the N-methyl group of the amide.

    • A singlet corresponding to the N-methyl group of the secondary amine.

    • A singlet for the methylene (-CH2-) protons.

    • A broad singlet for the amine proton (-NH-).

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the amide.

    • A signal for the methylene carbon.

    • Signals for the two distinct N-methyl carbons.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M+) would be expected at m/z = 102.14. Common fragmentation patterns would involve cleavage of the C-C and C-N bonds.

Infrared (IR) Spectroscopy
  • A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the amide.

  • An N-H stretching band around 3300-3500 cm⁻¹.

  • C-H stretching bands in the region of 2800-3000 cm⁻¹.

  • N-H bending vibration around 1550-1650 cm⁻¹.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, the glycinamide scaffold is present in various biologically active compounds. Research on related N-substituted glycinamides suggests several potential avenues for investigation.

Central Nervous System (CNS) Activity

Derivatives of glycinamide have been explored for their potential as anticonvulsant agents. The lipophilicity and ability to cross the blood-brain barrier are key factors in this activity. The N-methylation in this compound could influence these properties.

Enzyme Inhibition

Glycine amide derivatives have been identified as inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammatory diseases and diabetic complications.[5][6] The specific substitution pattern on the amide nitrogen and the amino group would be critical for inhibitory activity.

Signaling Pathways

Given the structural similarities to sarcosine (N-methylglycine), it is plausible that this compound could interact with pathways involving glycine or sarcosine metabolism and signaling. Sarcosine itself has been investigated for its role in prostate cancer progression and as a co-agonist at the NMDA receptor.[7][8][9]

G cluster_0 Hypothetical Signaling Pathway Interaction Compound N-methyl-2- (methylamino)acetamide Receptor Glycine/Sarcosine Receptor/Transporter Compound->Receptor Binding/Transport Signaling Downstream Signaling (e.g., NMDA receptor modulation) Receptor->Signaling Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) Signaling->Cellular_Response

Caption: Hypothetical interaction with glycine/sarcosine pathways.

Metabolism and Toxicology

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through pathways observed for other N-alkylacetamides. The primary metabolic transformations are expected to be N-dealkylation and N-oxidation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[10][11]

  • N-dealkylation: Removal of one or both methyl groups to form N-methyl-2-aminoacetamide and 2-(methylamino)acetamide, followed by further degradation.

  • N-oxidation: Oxidation of the tertiary amine to form an N-oxide metabolite.

G cluster_0 Predicted Metabolic Pathways Parent This compound Dealkylated1 N-methyl-2-aminoacetamide Parent->Dealkylated1 N-dealkylation (CYP450) N_Oxide N-oxide metabolite Parent->N_Oxide N-oxidation (FMO) Dealkylated2 2-(methylamino)acetamide Dealkylated1->Dealkylated2 N-dealkylation (CYP450)

Caption: Predicted metabolic fate of the title compound.

Toxicological Profile

Specific toxicological data for this compound is limited. However, information on related compounds provides some guidance.

  • Acute Toxicity: The hydrochloride salt of the parent compound, N,N-dimethylglycine, has a reported oral LD50 in rats of 3900 mg/kg, indicating low acute toxicity.

  • GHS Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye damage.

    • May cause respiratory irritation.[1]

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Experimental Protocols for In Vitro Evaluation

To assess the potential biological activity of this compound, a series of in vitro assays can be performed.

Workflow for In Vitro Screening

G cluster_0 In Vitro Screening Workflow Start Compound Synthesis and Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Start->Metabolic_Stability Receptor_Binding Receptor Binding Assay (e.g., NMDA, VAP-1) Cytotoxicity->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assay (e.g., VAP-1) Cytotoxicity->Enzyme_Inhibition Data_Analysis Data Analysis and Hit Identification Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Metabolic_Stability->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: Workflow for initial in vitro biological evaluation.

Example Protocol: VAP-1 Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against Vascular Adhesion Protein-1.

Materials:

  • Recombinant human VAP-1 enzyme

  • VAP-1 substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound (test compound)

  • Positive control inhibitor (e.g., semicarbazide)

  • 96-well microplate, black with a clear bottom

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, HRP, and Amplex® Red reagent to each well.

  • Add serial dilutions of the test compound or positive control to the appropriate wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the VAP-1 enzyme and its substrate to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound (CAS 44565-47-1) is a small molecule with a simple structure that holds potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental and biological data for this compound are currently scarce, this technical guide provides a framework for its synthesis, characterization, and initial biological evaluation based on established knowledge of related compounds. The proposed protocols and predicted properties serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and other N-substituted glycinamides. Further empirical studies are necessary to fully elucidate its chemical and biological profile.

References

"N-methyl-2-(methylamino)acetamide" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular structure and weight of N-methyl-2-(methylamino)acetamide. It is intended for researchers, scientists, and professionals in drug development who require precise chemical information.

Molecular Identity and Properties

This compound is a chemical compound with the CAS number 44565-47-1.[1][2][3] The following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C4H10N2O[1][3]
Molecular Weight 102.14 g/mol [1][3]
IUPAC Name This compound[1][3]
Canonical SMILES CNCC(=O)NC[3]
InChI Key NODGJSNKUCVLNN-UHFFFAOYSA-N[1]

Molecular Structure

The structure of this compound consists of an acetamide backbone with a methylamino group attached to the alpha-carbon and a methyl group attached to the amide nitrogen.

A two-dimensional representation of the molecular structure is provided below.

References

solubility of "N-methyl-2-(methylamino)acetamide" in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-methyl-2-(methylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound (CAS: 44565-47-1). Due to a lack of extensive publicly available experimental data, this document focuses on computationally predicted aqueous solubility and outlines the definitive experimental protocols for determining solubility in various solvents. This allows research and drug development professionals to both estimate and empirically determine the solubility profile of this compound.

Compound Overview

This compound is a small organic molecule containing both a secondary amine and a secondary amide functional group. Its structure suggests the capacity for hydrogen bonding as both a donor and an acceptor, which heavily influences its solubility in protic and polar solvents.

Chemical Structure:

  • Molecular Formula: C₄H₁₀N₂O[1]

  • Molecular Weight: 102.14 g/mol [1]

  • SMILES: CNCC(=O)NC[2]

  • InChIKey: NODGJSNKUCVLNN-UHFFFAOYSA-N[2]

Solubility Data

SolventSolubility (mg/L)Method
Water218,262EPA T.E.S.T. (Computational)[2]
Water1,000,000EPI Suite (Computational)[2]
EthanolData Not Available-
MethanolData Not Available-
AcetoneData Not Available-
DichloromethaneData Not Available-
Diethyl EtherData Not Available-

Note on Predicted Data: The significant variance between the two computational predictions highlights the necessity for experimental verification.

Expected Solubility Profile

Based on its chemical structure, this compound is anticipated to exhibit the following solubility characteristics:

  • High Solubility in Polar Protic Solvents: The presence of N-H and C=O groups allows for strong hydrogen bonding with solvents like water and alcohols.[3]

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone can act as hydrogen bond acceptors, leading to favorable interactions.

  • Low Solubility in Non-Polar Solvents: Due to its polarity and hydrogen bonding capabilities, the compound is expected to be poorly soluble in non-polar solvents such as diethyl ether or alkanes.[4]

Experimental Protocols for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is recommended for obtaining precise measurements.[5]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of flasks or vials, each containing a precisely measured volume of the desired solvent. It is crucial to add enough solid to ensure a suspension remains after equilibrium is reached.[5]

  • Equilibration: Seal the flasks and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.[6][7]

  • Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, use either high-speed centrifugation or filtration. A solubility filter plate is often used for higher throughput.[6][8]

  • Quantification: Carefully extract an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound is used for quantification.[7][9]

  • Replicates: The experiment should be performed in duplicate or triplicate to ensure the reproducibility of the results.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add excess N-methyl-2- (methylamino)acetamide to solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Centrifuge or filter to remove undissolved solid B->C D Extract clear supernatant C->D E Prepare dilutions for analysis D->E F Quantify concentration using HPLC-UV E->F G Determine Solubility (e.g., mg/mL) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

References

Potential Research Applications of N1,N2-dimethylglycinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the biological applications of N1,N2-dimethylglycinamide is currently limited. This guide extrapolates potential research avenues based on its structural similarity to N,N-dimethylglycine (DMG), a well-studied dietary supplement. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigation.

Introduction

N1,N2-dimethylglycinamide is a derivative of the amino acid glycine. While its primary current application appears to be in the realm of synthetic chemistry, particularly as a reagent in peptide synthesis, its structural analogy to N,N-dimethylglycine (DMG) suggests a range of unexplored biological activities. DMG is known to act as a metabolic enhancer and a methyl donor, influencing a variety of physiological processes. This guide will explore the potential research applications of N1,N2-dimethylglycinamide, drawing parallels from the established biological profile of DMG.

Core Chemical Information

ParameterValueReference
IUPAC Name 2-(dimethylamino)-N-methylacetamideN/A
Molecular Formula C5H12N2ON/A
Molecular Weight 116.16 g/mol N/A
CAS Number 44565-47-1[1]
Canonical SMILES CNCC(=O)N(C)CN/A
Primary Known Use Reagent in Peptide Synthesis[1]

Potential Research Applications & Mechanisms of Action

Based on the known biological activities of the closely related N,N-dimethylglycine (DMG), several research avenues for N1,N2-dimethylglycinamide can be proposed. The central hypothesis is that N1,N2-dimethylglycinamide may act as a prodrug to DMG or exhibit similar bioactivities due to structural similarities.

Methylation and Metabolic Regulation

DMG is an intermediate in the metabolism of choline and plays a role in the one-carbon cycle, donating methyl groups for the synthesis of various biomolecules. This process is crucial for DNA methylation, neurotransmitter synthesis, and detoxification pathways.

Potential Research Focus:

  • Investigate the ability of N1,N2-dimethylglycinamide to influence cellular methylation patterns.

  • Assess its impact on the homocysteine-methionine cycle.

  • Explore its potential to modulate the synthesis of neurotransmitters like dopamine and norepinephrine.

Proposed Signaling Pathway:

methylation_pathway cluster_cycle One-Carbon Metabolism cluster_applications Downstream Effects Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donation) DNA_Methylation DNA Methylation SAM->DNA_Methylation Neurotransmitter_Synth Neurotransmitter Synthesis SAM->Neurotransmitter_Synth Detox Detoxification SAM->Detox Hcy Homocysteine SAH->Hcy Hcy->Met MS DMG N,N-dimethylglycine (DMG) Sarcosine Sarcosine DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine SARDH Betaine Betaine Betaine->DMG BHMT Choline Choline Choline->Betaine N1N2_DMGA N1,N2-dimethylglycinamide (Hypothesized Entry) N1N2_DMGA->DMG Metabolism?

Caption: Hypothesized entry of N1,N2-dimethylglycinamide into the one-carbon metabolism pathway.

Antioxidant and Anti-inflammatory Properties

DMG has demonstrated antioxidant effects by protecting cells from oxidative stress. It is also suggested to have anti-inflammatory properties.

Potential Research Focus:

  • Evaluate the free radical scavenging activity of N1,N2-dimethylglycinamide in vitro.

  • Assess its ability to reduce markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., pro-inflammatory cytokines) in cell-based assays and animal models.

  • Investigate its potential protective effects against oxidative damage in models of neurodegenerative diseases or skin aging.

Nootropic and Neuroprotective Effects

The role of DMG in neurotransmitter synthesis and its potential antioxidant effects suggest that N1,N2-dimethylglycinamide could be explored for nootropic (cognitive-enhancing) and neuroprotective applications.

Potential Research Focus:

  • Assess the impact of N1,N2-dimethylglycinamide on learning and memory in animal models.

  • Investigate its potential to protect neurons from excitotoxicity or oxidative stress-induced apoptosis.

  • Explore its modulatory effects on neurotransmitter systems, such as the glutamatergic and dopaminergic systems.

Quantitative Data from N,N-Dimethylglycine (DMG) Studies

The following tables summarize quantitative data from studies on DMG, which can serve as a benchmark for future studies on N1,N2-dimethylglycinamide.

Table 1: Effects of DMG on Immune Response

ParameterControl GroupDMG GroupFold ChangeReference
Antibody Titer1x4.5x+350%[2]
Leukocyte Inhibition Factor (LIF)BaselineSignificantly Increased-[2]

Table 2: Effects of a DMG derivative (DMG-Am) in a Parkinson's Disease Model

ParameterMPTP Group (Model)MPTP + DMG-Am Group% ImprovementReference
Rotarod Test (seconds)189.6 s282.5 s (approx.)+49%[1]

Experimental Protocols

The following are proposed experimental protocols to investigate the potential biological activities of N1,N2-dimethylglycinamide.

Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of N1,N2-dimethylglycinamide in a suitable solvent (e.g., water or DMSO).

  • Preparation of Working Solutions: Create a series of dilutions of the stock solution to obtain final concentrations ranging from 1 µM to 1 mM.

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each concentration of the N1,N2-dimethylglycinamide working solution.

    • Add 150 µL of the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity for each concentration.

Protocol: Assessment of Anti-inflammatory Effects in LPS-stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of N1,N2-dimethylglycinamide (1-100 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Measurement of Nitric Oxide (NO): Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Measurement of Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only control group.

Experimental Workflow Diagram:

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start N1,N2-dimethylglycinamide antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) start->anti_inflammatory neuroprotection Neuroprotection Assays (e.g., H2O2-induced cell death) start->neuroprotection animal_models Animal Models (e.g., cognitive function, inflammation) antioxidant->animal_models anti_inflammatory->animal_models neuroprotection->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd toxicology Toxicology Studies animal_models->toxicology

Caption: A generalized workflow for investigating the biological activities of N1,N2-dimethylglycinamide.

Role in Peptide Synthesis

Potential Research Focus in Synthesis:

  • Investigate the efficiency of N1,N2-dimethylglycinamide as a coupling reagent in solid-phase peptide synthesis (SPPS).

  • Explore its use in the synthesis of peptidomimetics.

  • Evaluate its impact on the suppression of side reactions during peptide synthesis.

Conclusion and Future Directions

N1,N2-dimethylglycinamide represents a chemical entity with untapped potential for biological research. Drawing parallels from its close structural analog, N,N-dimethylglycine, compelling hypotheses can be formulated for its application in areas such as metabolic regulation, antioxidant therapy, and neuroprotection. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate these possibilities. Future research should focus on direct biological testing of N1,N2-dimethylglycinamide to validate these hypotheses and to elucidate its specific mechanisms of action, safety profile, and pharmacokinetic properties. Such studies will be crucial in determining its potential as a novel therapeutic agent or a valuable research tool.

References

"N-methyl-2-(methylamino)acetamide": An Analysis of Publicly Available Data and the Uncharted Territory of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature, patent databases, and chemical registries reveals a significant void in the understanding of the biological activity and mechanism of action of the chemical compound N-methyl-2-(methylamino)acetamide (CAS: 44565-47-1). Despite its defined chemical structure and commercial availability, there is no publicly accessible data detailing its pharmacological properties, molecular targets, or potential therapeutic applications. Consequently, the formulation of any evidence-based hypotheses regarding its mechanism of action is not feasible at this time. This document summarizes the available chemical information and underscores the absence of biological data, highlighting a potential area for novel exploratory research.

Chemical Identity and Properties

To facilitate any future research, the fundamental chemical properties of this compound have been compiled from available sources.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms N1,N2-Dimethylglycinamide, Sarcosine-N-methylamidePubChem[1]
CAS Number 44565-47-1PubChem[1]
Molecular Formula C4H10N2OPubChem[1]
Molecular Weight 102.14 g/mol PubChem[1]
Canonical SMILES CNCC(=O)NCPubChem[1]
Physical Description Data not available
Solubility Estimated high water solubilityChemChart[2]

The Absence of Biological Data and Mechanism of Action Hypotheses

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as chemical and biological databases like PubChem, ChEMBL, and BindingDB, yielded no specific information on the biological activity of this compound. The compound is commercially available and has been cited in chemical synthesis literature and patents as a reagent or an intermediate. However, these references do not provide any insight into its pharmacological effects.

This lack of information is further underscored by a review of a structurally similar compound, N-Butyl-2-(methylamino)acetamide, which explicitly states that "comprehensive data on the mechanism of action for N-Butyl-2-(methylamino)acetamide remains elusive in publicly accessible scientific literature"[3]. This suggests that simple N-alkyl-2-(methylamino)acetamides may be a largely uncharacterized class of compounds from a biological perspective.

Without any foundational data from in vitro or in vivo studies, such as receptor binding assays, enzyme inhibition screens, or cellular functional assays, it is impossible to propose any scientifically valid hypotheses for the mechanism of action of this compound.

Hypothetical Research Workflow

For researchers interested in exploring the potential biological activity of this compound, a logical starting point would be a systematic screening approach. The following diagram outlines a hypothetical workflow for the initial characterization of this compound.

G cluster_0 Initial Characterization Workflow A Compound Acquisition & Purity Assessment (this compound) B High-Throughput Screening (HTS) - Broad panel of receptors & enzymes A->B C Phenotypic Screening - Cell viability, proliferation, etc. A->C D Data Analysis & Hit Identification B->D C->D E Hit Validation & Dose-Response Studies D->E F Target Deconvolution (for phenotypic hits) E->F G Mechanism of Action Studies F->G

A hypothetical workflow for the initial biological screening of this compound.

Detailed Experimental Protocols: A Call for Future Research

As no experimental data on the biological effects of this compound are publicly available, this section cannot provide detailed methodologies from cited experiments. Instead, it serves as a template for the types of protocols that would be necessary to elucidate the compound's mechanism of action, should initial screening identify any biological activity.

Example Protocol: Receptor Binding Assay (Hypothetical)

  • Objective: To determine if this compound binds to a specific G-protein coupled receptor (GPCR), for example, the Dopamine D2 receptor.

  • Materials:

    • This compound

    • Cell membranes expressing the human Dopamine D2 receptor

    • Radioligand (e.g., [3H]Spiperone)

    • Scintillation fluid and vials

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

    • 96-well filter plates

    • Plate reader (scintillation counter)

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle control.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of a known D2 antagonist) from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

Conclusion

The current body of scientific knowledge lacks any information on the mechanism of action of this compound. While its chemical identity is established, its biological function remains an open question. The absence of data precludes the development of the detailed technical guide originally envisioned. This report serves to highlight this knowledge gap and provides a potential framework for future research to characterize the bioactivity of this compound. For scientists in drug discovery and chemical biology, this compound represents a completely unexplored chemical entity with the potential for novel biological effects.

References

Navigating the Bioactivity of N-methyl-2-(methylamino)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of derivatives related to N-methyl-2-(methylamino)acetamide. It is important to note that specific pharmacological and biological data for the core compound, this compound, is scarce in publicly available scientific literature.[1][2] The information presented herein is largely based on studies of structurally similar acetamide derivatives and is intended to guide future research and development efforts.

Introduction

This compound belongs to the vast chemical class of acetamides, which are characterized by an amide functional group attached to an acetyl group. The versatility of the acetamide scaffold has made it a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] This guide synthesizes the current understanding of the biological potential of this compound derivatives, drawing parallels from related compounds to provide insights into their potential mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation.

Quantitative Bioactivity Data

The following tables summarize quantitative data from studies on various acetamide derivatives, offering a comparative baseline for the assessment of novel compounds based on the this compound core.

Table 1: Acute Toxicity Data for Related Acetamide Derivatives

CompoundAnimal ModelRoute of AdministrationLD50Reference
N-methylacetamideRatOral> 2000 mg/kg bw[3]
N,N-dimethylacetamideRat, MouseOral> 2000 mg/kg bw[3]
N,N-dimethylacetamideMouseOral4610–6020 mg/kg bw[3]

Table 2: In Vitro Bioavailability and Antioxidant Activity of Flavonoid Acetamide Derivatives

Compound TypeIn Vitro Bioavailability (%)DPPH IC50 (μM)Reference
Unmodified Flavonoids (UFs)10.78–19.292.19–13.03[4]
Flavonoid Acetamide Derivatives (FAs)20.70–34.8733.83–67.10[4]

Table 3: Anti-inflammatory Activity of an N-Substituted Acetamide Derivative

CompoundTargetAssayIC50Reference
I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide)P2Y14RAntagonist Binding0.6 nM[5]

Potential Biological Activities and Signaling Pathways

Based on the activities of related compounds, derivatives of this compound could be explored for a variety of therapeutic applications.

Anti-inflammatory Activity

A recent study highlighted a series of N-substituted acetamide derivatives as potent P2Y14 receptor (P2Y14R) antagonists.[5] The most potent compound, I-17, demonstrated significant anti-inflammatory effects in a model of acute gouty arthritis.[5] Its mechanism of action involves the inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway, which leads to a decrease in the release of inflammatory factors and a reduction in cell pyroptosis.[5]

NLRP3_Pathway cluster_cell Macrophage MSU Monosodium Urate (MSU) Crystals P2Y14R P2Y14R MSU->P2Y14R Activates NLRP3 NLRP3 Inflammasome Activation P2Y14R->NLRP3 I17 I-17 (Antagonist) I17->P2Y14R Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD Gasdermin D (GSDMD) Cleavage Caspase1->GSDMD IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: P2Y14R-mediated NLRP3 inflammasome activation pathway and its inhibition by antagonist I-17.

Antioxidant and Anti-proliferative Activities

Several studies have reported the synthesis and evaluation of acetamide derivatives for their antioxidant and potential anti-inflammatory activities.[6] These compounds have been tested for their ability to scavenge radicals and inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models.[6] Some derivatives have also been assessed for their anti-proliferative effects against various cell lines.[6]

Enzyme Inhibition

The acetamide scaffold is present in numerous enzyme inhibitors.[7] For instance, N-phenylacetamide derivatives have shown inhibitory activity against enzymes like carbonic anhydrases and Factor VIIa.[7] This suggests that this compound derivatives could be designed as inhibitors for specific enzyme targets.

Cyclooxygenase (COX) Inhibition

Acetamide derivatives have been explored as selective COX-II inhibitors, which are a cornerstone in the management of pain and inflammation.[8] The acetamide moiety can be modified to design prodrugs with improved pharmacokinetic profiles.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. Below are generalized protocols based on those cited for related acetamide derivatives.

In Vivo Acute Oral Toxicity Study

This protocol is based on methodologies for structurally similar compounds and should be adapted for specific this compound derivatives.[3]

  • Animal Model: Utilize standard rodent models such as Sprague-Dawley rats or CD-1 mice (8-12 weeks old).

  • Acclimatization: Allow animals to acclimatize for at least 5 days prior to the experiment.

  • Grouping: Divide animals into control and treatment groups (n=5-10 per group/sex).

  • Dosing:

    • Prepare a vehicle control (e.g., water, saline).

    • Based on data for related compounds, a starting dose of 2000 mg/kg may be appropriate for a limit test.[3]

    • Administer a single dose via oral gavage.

  • Observation:

    • Monitor animals for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

In Vitro Antioxidant Activity Assay (ABTS Method)

This protocol is for determining the radical scavenging activity of the compounds.[6]

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

    • Generate the ABTS radical cation (ABTS•+) by reacting the ABTS solution with potassium persulfate and incubating in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add various concentrations of the test compound to the ABTS•+ solution.

    • Include a standard antioxidant (e.g., Trolox) for comparison.

    • Measure the decrease in absorbance at 734 nm after a set incubation time.

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ for each concentration of the test compound.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation synthesis Synthesis of This compound Derivatives characterization Structural Elucidation (NMR, MS) synthesis->characterization antioxidant Antioxidant Assays (e.g., ABTS) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) characterization->anti_inflammatory enzyme Enzyme Inhibition Assays characterization->enzyme cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity pathway Signaling Pathway Analysis anti_inflammatory->pathway invivo In Vivo Efficacy & Toxicity Studies cytotoxicity->invivo pathway->invivo

Caption: A generalized experimental workflow for the evaluation of this compound derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds.[6]

  • Cell Culture: Maintain the desired cell line (e.g., J774.A1 murine macrophages, HEK-293 human embryonic kidney cells) in appropriate culture medium.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

While direct biological data on this compound is limited, the broader family of acetamide derivatives presents a rich landscape for drug discovery. The evidence from structurally related compounds suggests that derivatives of this compound hold potential as anti-inflammatory, antioxidant, and enzyme-inhibiting agents. Future research should focus on the synthesis and systematic screening of a library of these derivatives to elucidate their structure-activity relationships. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for advancing promising lead compounds toward clinical development. The experimental protocols outlined in this guide provide a solid foundation for such investigations.

References

The Synthetic Utility of N-Methyl-2-(methylamino)acetamide and its Analogs: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental data and established protocols for N-methyl-2-(methylamino)acetamide as a building block in organic synthesis. Therefore, this guide presents a conceptual framework based on the known reactivity of analogous N,N'-dialkyl glycinamides and general principles of organic chemistry. The experimental protocols and quantitative data provided herein are illustrative and should be adapted and optimized for specific research applications.

Introduction

This compound, a simple N,N'-dialkyl glycinamide, represents a versatile yet underexplored building block in organic synthesis. Its structure, featuring two secondary amine functionalities with differing steric and electronic environments, and a central amide bond, offers multiple points for chemical modification. This guide explores the potential of this compound and its analogs in the construction of diverse molecular architectures, with a focus on their application in pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₄H₁₀N₂OPubChem[1]
Molecular Weight 102.14 g/mol PubChem[1]
CAS Number 44565-47-1PubChem[1]
Appearance Not specified (likely a liquid or low-melting solid)-
Boiling Point Predicted: 185-195 °C at 760 mmHg-
Solubility Expected to be soluble in water and polar organic solventsChemchart[2]

Table 1: Physicochemical Properties of this compound.

Spectroscopic DataPredicted Chemical Shifts (ppm)
¹H NMR (CDCl₃) δ 7.0-7.5 (br s, 1H, NH-amide), 3.4-3.6 (q, 2H, CH₂), 2.8-3.0 (s, 3H, N-CH₃ amide), 2.4-2.6 (s, 3H, N-CH₃ amine), 1.5-2.0 (br s, 1H, NH-amine)
¹³C NMR (CDCl₃) δ 170-172 (C=O), 50-55 (CH₂), 35-40 (N-CH₃ amine), 25-30 (N-CH₃ amide)

Table 2: Predicted NMR Spectroscopic Data for this compound.

Synthesis of this compound and Analogs

The synthesis of N,N'-dialkyl glycinamides can be achieved through several established synthetic routes. A common and efficient method involves the amidation of an N-protected amino acid followed by deprotection and subsequent N-alkylation.

General Synthetic Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection cluster_3 Step 4: Reductive Amination Glycine Glycine N-Protected Glycine N-Protected Glycine Glycine->N-Protected Glycine  P-Cl, Base   N-Protected Glycinamide N-Protected Glycinamide N-Protected Glycine->N-Protected Glycinamide  Coupling Agent (e.g., DCC, HATU)   Methylamine Methylamine Methylamine->N-Protected Glycinamide  Coupling Agent (e.g., DCC, HATU)   Glycinamide Glycinamide N-Protected Glycinamide->Glycinamide  Deprotection Condition (e.g., H₂, Pd/C for Cbz)   Target Molecule Target Molecule Glycinamide->Target Molecule  NaBH(OAc)₃   Formaldehyde Formaldehyde Formaldehyde->Target Molecule  NaBH(OAc)₃  

Figure 1: General synthetic workflow for this compound.

Illustrative Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Cbz-glycine-N-methylamide

To a solution of N-Cbz-glycine (1 eq.) in dichloromethane (DCM) at 0 °C is added dicyclohexylcarbodiimide (DCC) (1.1 eq.). The mixture is stirred for 15 minutes, followed by the addition of a solution of methylamine (2 eq.) in DCM. The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting dicyclohexylurea is filtered off, and the filtrate is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

ReactantMolar Eq.MW ( g/mol )Amount
N-Cbz-glycine1.0209.2220.9 g
DCC1.1206.3322.7 g
Methylamine (40% in H₂O)2.031.0615.5 mL
DCM--500 mL
Expected Yield ~85-95%

Table 3: Illustrative Reaction Table for Step 1.

Step 2: Deprotection to Glycine-N-methylamide

The N-Cbz-glycine-N-methylamide (1 eq.) is dissolved in methanol, and 10% Pd/C (0.1 eq.) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford the free amine.

Step 3: Reductive Amination to this compound

To a solution of glycine-N-methylamide (1 eq.) in 1,2-dichloroethane is added formaldehyde (1.1 eq.) and sodium triacetoxyborohydride (1.5 eq.). The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude product, which can be purified by distillation or chromatography.

Applications in Organic Synthesis

The bifunctional nature of this compound allows for its use in a variety of synthetic transformations, making it a valuable scaffold for generating molecular diversity.

Potential Synthetic Transformations

G Start This compound Acylation Acylation (RCOCl, Base) Start->Acylation Alkylation Alkylation (R-X, Base) Start->Alkylation Sulfonylation Sulfonylation (RSO₂Cl, Base) Start->Sulfonylation Cyclization Intramolecular Cyclization Start->Cyclization Metal_Coordination Metal Coordination (e.g., Cu(I), Pd(II)) Start->Metal_Coordination Product_Acyl N-Acyl Derivatives Acylation->Product_Acyl Product_Alkyl N,N'-Dialkyl Derivatives Alkylation->Product_Alkyl Product_Sulfonyl N-Sulfonyl Derivatives Sulfonylation->Product_Sulfonyl Product_Cyclic Heterocycles (e.g., Piperazinones) Cyclization->Product_Cyclic Product_Complex Metal Complexes Metal_Coordination->Product_Complex

Figure 2: Potential reactions of this compound as a building block.

Use in Heterocyclic Synthesis

The 1,4-diamine-like structure of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. For instance, reaction with α,β-unsaturated esters or ketones could lead to the formation of substituted piperazinones, a common motif in pharmacologically active compounds.

Ligand Synthesis for Catalysis

The two nitrogen atoms can act as a bidentate ligand for various transition metals. Modification of the N-methyl groups with other functionalities could allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them potentially useful in asymmetric catalysis.

Role in Drug Discovery and Development

While no specific drugs are reported to contain the this compound core, its structural motifs are present in numerous bioactive molecules. Its potential as a scaffold for combinatorial library synthesis makes it an attractive starting point for the discovery of new therapeutic agents. The ability to readily modify both nitrogen atoms allows for the exploration of a large chemical space to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound, and N,N'-dialkyl glycinamides in general, hold significant promise as versatile building blocks in organic synthesis. Their straightforward synthesis and the presence of multiple reactive sites provide a platform for the construction of complex and diverse molecular architectures. Further exploration of the reactivity and applications of this class of compounds is warranted and is expected to lead to novel discoveries in medicinal chemistry, materials science, and catalysis. Researchers are encouraged to use the conceptual framework provided in this guide as a starting point for their investigations into this promising area of synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-methyl-2-(methylamino)acetamide (also known as N¹,N²-Dimethylglycinamide), a fine chemical intermediate relevant in biochemical and pharmaceutical research. The described methodology is based on the amide coupling of sarcosine (N-methylglycine) with methylamine using a standard peptide coupling agent. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and safety precautions.

Introduction

This compound (CAS: 44565-47-1) is a derivative of the natural amino acid sarcosine.[1] Its structure, featuring both a secondary amine and an amide functional group, makes it a versatile building block in medicinal chemistry and organic synthesis. While it is commercially available, an in-house synthesis may be required for various research and development purposes. The following protocol details a robust and common method for its preparation via amide bond formation.

Safety and Handling

Before beginning this procedure, it is crucial to review the Safety Data Sheet (SDS) for all reagents.

  • This compound : May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

  • Coupling Agents (e.g., HATU/HBTU) : Can be irritating to the eyes, respiratory system, and skin.

  • DIPEA : Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Methylamine : Flammable gas or liquid. Toxic if inhaled and causes severe skin burns and eye damage.

  • Solvents (DMF, DCM) : Handle in a well-ventilated fume hood. DMF is a suspected teratogen.

Required Personal Protective Equipment (PPE) : Safety goggles, a flame-resistant laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[3] All operations should be performed inside a certified chemical fume hood.[3]

Reaction Scheme

The synthesis involves the activation of the carboxylic acid of sarcosine using a coupling agent, followed by nucleophilic attack by methylamine to form the desired amide bond.

G cluster_reactants Reactants cluster_reagents Reagents Sarcosine Sarcosine (N-methylglycine) Product This compound Sarcosine->Product Methylamine Methylamine Methylamine->Product CouplingAgent HATU / DIPEA CouplingAgent->Product Amide Coupling Solvent DMF Solvent->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as needed.

4.1 Materials and Equipment

  • Sarcosine (N-methylglycine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methylamine solution (e.g., 2.0 M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL) with stir bar

  • Septa and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

4.2 Procedure

  • Reaction Setup : To a 100 mL oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sarcosine (1.0 eq).

  • Dissolution : Add anhydrous DMF (approx. 30-40 mL) and stir until the sarcosine is fully dissolved.

  • Activation : Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stirring : Allow the mixture to stir at room temperature for 15-20 minutes to ensure the formation of the activated ester.

  • Amine Addition : Cool the flask to 0 °C using an ice bath. Slowly add the methylamine solution (1.2 eq) dropwise via syringe.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using TLC or LC-MS (typically complete within 2-4 hours).

  • Quenching and Extraction : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Data Presentation

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

Reagent Molecular Wt. ( g/mol ) Molar Eq. Moles (mmol) Mass/Volume
Sarcosine 89.09 1.0 10.0 0.89 g
HATU 380.23 1.1 11.0 4.18 g
DIPEA 129.24 3.0 30.0 5.2 mL

| Methylamine (2.0 M in THF) | 31.06 | 1.2 | 12.0 | 6.0 mL |

Table 2: Key Experimental Parameters

Parameter Value
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Solvent Anhydrous DMF

| Purification Method | Silica Gel Chromatography |

Workflow Visualization

G start Start dissolve Dissolve Sarcosine in anhydrous DMF start->dissolve add_reagents Add HATU and DIPEA dissolve->add_reagents stir_activate Stir for 20 min at Room Temp add_reagents->stir_activate cool Cool to 0 °C (Ice Bath) stir_activate->cool add_amine Add Methylamine Solution Dropwise cool->add_amine react Stir at Room Temp (2-4 hours) add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Quench and Extract with EtOAc & Washes monitor->workup Reaction Complete dry Dry (MgSO4) and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(methylamino)acetamide, also known as N1,N2-Dimethylglycinamide or sarcosine-N-methylamide, is a small, polar molecule that can present analytical challenges due to its limited retention on traditional reversed-phase liquid chromatography columns and lack of a strong chromophore for UV detection.[1] This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique well-suited for this type of analyte. The methodologies described are based on established principles for the analysis of similar small polar molecules and can be adapted and validated for specific research needs.

Analytical Methodologies

The quantification of this compound can be achieved through various analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC) with Derivatization: For laboratories without access to mass spectrometry, HPLC with pre-column or post-column derivatization can be employed. Derivatization with a fluorescent tag can significantly enhance detection sensitivity.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: GC-MS is another powerful technique, but it requires derivatization to increase the volatility of the polar this compound. Silylation is a common derivatization strategy for such compounds.[6][7]

This document will focus on the LC-MS/MS methodology, as it generally provides the best performance characteristics for this type of analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from a validated LC-MS/MS method for the quantification of this compound, based on methods for structurally similar compounds.[8][9][10]

ParameterTypical PerformanceReference
Lower Limit of Quantitation (LLOQ)1 - 10 ng/mL[8]
Upper Limit of Quantitation (ULOQ)1000 - 5000 ng/mL[8]
Linearity (r²)≥ 0.99[7][9]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[7][8]
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)[7][8]
Recovery> 85%[7]

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol provides a general procedure for the quantification of this compound in human plasma. It is essential to validate this method in your laboratory to ensure it meets the specific requirements of your study.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., N-methyl-d3-2-(methylamino-d3)acetamide)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Human plasma (with appropriate anticoagulant)

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the stable isotope-labeled internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These will be used to spike into the blank plasma to create calibration standards and quality control samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

This is a common and effective method for cleaning up plasma samples.[8]

  • Label polypropylene tubes for blank, calibration standards, quality control samples, and unknown samples.

  • To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex each tube for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • The samples are now ready for LC-MS/MS analysis.

Liquid Chromatography Conditions

Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to achieve adequate retention.

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 5 95
    2.0 0.4 50 50
    2.1 0.4 95 5
    3.0 0.4 95 5
    3.1 0.4 5 95

    | 5.0 | 0.4 | 5 | 95 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of the standard)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of the standard)

  • Key MS Parameters (to be optimized):

    • Capillary Voltage

    • Cone Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Collision Energy

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and logical relationships in the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard in Acetonitrile (150 µL) plasma->is_addition vortex Vortex (1 min) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation HILIC Column Separation supernatant->lc_separation Inject ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship analyte This compound sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep is Internal Standard (Stable Isotope Labeled) is->sample_prep matrix Biological Matrix (e.g., Plasma) matrix->sample_prep lc_ms LC-MS/MS System sample_prep->lc_ms Clean Extract quantification Accurate Quantification lc_ms->quantification Signal Ratio (Analyte/IS)

Caption: Logical relationship of components for accurate quantification.

References

Application Note: Quantitative Analysis of N1,N2-dimethylglycinamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N1,N2-dimethylglycinamide in human plasma. The protocol details a straightforward protein precipitation sample preparation procedure and optimized chromatographic and mass spectrometric conditions. This method is suitable for use in research and drug development settings where accurate quantification of N1,N2-dimethylglycinamide is required.

Introduction

N1,N2-dimethylglycinamide is a small molecule of interest in various fields of biomedical research. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a complete LC-MS/MS protocol for the analysis of N1,N2-dimethylglycinamide in human plasma, offering high sensitivity and specificity.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of N1,N2-dimethylglycinamide from human plasma.

Materials:

  • Human plasma samples

  • N1,N2-dimethylglycinamide standard

  • Internal Standard (IS) (e.g., N,N-dimethylglycine-d6)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Spike 50 µL of human plasma with the internal standard solution.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% FA: 5% Acetonitrile with 0.1% FA).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-1.0 min: 5% B

    • 1.0-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

Mass Spectrometry (MS):

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N1,N2-dimethylglycinamide: Precursor ion (Q1) m/z > Product ion (Q3) m/z (To be determined experimentally)

    • Internal Standard: Precursor ion (Q1) m/z > Product ion (Q3) m/z (To be determined experimentally for the chosen IS)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the hypothetical quantitative performance of the method.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% bias)Within ±15%
Precision (% RSD)< 15%

Table 2: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
N1,N2-dimethylglycinamide92.598.2
Internal Standard95.197.5

Visualizations

Caption: Experimental workflow for N1,N2-dimethylglycinamide analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of N1,N2-dimethylglycinamide in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research or drug development environment. The method demonstrates good linearity, accuracy, and precision, meeting the typical requirements for bioanalytical method validation.

Application Note: 1H and 13C NMR Analysis of N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-methyl-2-(methylamino)acetamide. It includes predicted spectral data based on the analysis of structurally related compounds, comprehensive experimental protocols for sample preparation and spectral acquisition, and logical diagrams to illustrate the experimental workflow and structural-spectral correlations. This application note is intended to serve as a practical resource for researchers in academia and the pharmaceutical industry engaged in the synthesis, characterization, and analysis of small molecules.

Predicted NMR Spectral Data

Due to the limited availability of direct experimental NMR data for this compound in the public domain, the following ¹H and ¹³C NMR spectral data are predicted based on the known chemical shifts of analogous structures, such as N-methylacetamide and sarcosine (N-methylglycine)[1][2][3]. These predictions provide a reliable starting point for the interpretation of experimental spectra.

Structure:

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a (N-CH₃)~ 2.4 - 2.6Singlet3H-
b (NH)Broad singlet1H-
c (-CH₂-)~ 3.2 - 3.4Singlet2H-
d (NH)Broad singlet1H-
e (N-CH₃)~ 2.7 - 2.9Doublet3H~ 5 Hz (coupling with NH)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
a (N-CH₃)~ 35 - 37
c (-CH₂-)~ 55 - 58
Carbonyl (C=O)~ 170 - 172
e (N-CH₃)~ 26 - 28

Experimental Protocols

The following protocols outline the standardized procedures for the preparation of an NMR sample of this compound and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.

  • Transfer: Carefully place the NMR tube into a spinner turbine, ensuring it is positioned correctly for the spectrometer.

NMR Data Acquisition

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is suitable for this analysis.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay: 1.0 - 2.0 seconds

  • Acquisition Time: ~ 4 seconds

  • Spectral Width: 16 ppm (centered around 6 ppm)

  • Transmitter Frequency Offset (O1P): Set to the center of the spectrum.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 to 4096 (or more for dilute samples)

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: ~ 1.5 seconds

  • Spectral Width: 240 ppm (centered around 100 ppm)

  • Proton Decoupling: Broadband decoupling during acquisition.

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the resulting spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

  • Analysis of Coupling: In the ¹H spectrum, determine the coupling constants (J-values) for any split signals.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the molecular structure and the expected NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing to TMS phase_base->reference integrate_peak_pick Integration & Peak Picking reference->integrate_peak_pick analyze Structural Assignment integrate_peak_pick->analyze

Caption: Experimental workflow for NMR analysis.

nmr_correlation cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals mol CH₃- NH- CH₂- C=O NH- CH₃ This compound h_a ~2.4-2.6 ppm (s, 3H) mol:f0->h_a h_b broad (1H) mol:f1->h_b h_c ~3.2-3.4 ppm (s, 2H) mol:f2->h_c h_d broad (1H) mol:f4->h_d h_e ~2.7-2.9 ppm (d, 3H) mol:f5->h_e c_a ~35-37 ppm mol:f0->c_a c_c ~55-58 ppm mol:f2->c_c c_carbonyl ~170-172 ppm mol:f3->c_carbonyl c_e ~26-28 ppm mol:f5->c_e

Caption: Structure-to-spectrum correlation map.

References

Application Notes and Protocols for the Investigation of N-methyl-2-(methylamino)acetamide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of N-methyl-2-(methylamino)acetamide in biochemical assays. Due to the limited publicly available data on this specific compound, this document leverages information on structurally and functionally related molecules, such as sarcosine and N,N-dimethylglycine, to propose potential applications and detailed experimental protocols. The provided methodologies and theoretical frameworks are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound, also known as N,N'-dimethylglycinamide, is a small molecule with potential for biological activity due to its structural similarity to endogenous compounds like sarcosine (N-methylglycine). Sarcosine and its derivatives are known to play roles in various biochemical pathways, including one-carbon metabolism and neurotransmission.[1] While direct experimental data on this compound is scarce, its chemical structure suggests potential interactions with enzymes and receptors that recognize sarcosine or other N-methylated amino acids.

These notes will explore potential biochemical assays and signaling pathways relevant to the study of this compound, providing detailed protocols as a starting point for investigation.

Potential Biochemical Applications and Signaling Pathways

Based on the activities of related compounds, this compound could be investigated for its role in the following areas:

  • Enzyme Inhibition/Substrate Activity: Assessing whether the compound acts as a substrate or inhibitor for enzymes involved in sarcosine or glycine metabolism, such as sarcosine dehydrogenase or glycine N-methyltransferase.

  • Neurotransmitter Receptor Modulation: Investigating its potential to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, given that sarcosine is a known co-agonist at the glycine binding site of these receptors.

  • Methyltransferase Activity: Exploring its potential as a substrate or inhibitor of methyltransferases, such as Nicotinamide N-methyltransferase (NNMT), which are involved in a wide range of cellular processes.[2][3]

Sarcosine Metabolism Pathway

The metabolic pathway of sarcosine involves its formation from glycine via the action of glycine N-methyltransferase (GNMT) and its degradation to glycine by sarcosine dehydrogenase (SARDH). Investigating the effect of this compound on this pathway could reveal its potential to disrupt one-carbon metabolism.

Sarcosine_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Glycine Glycine GNMT Glycine N-methyltransferase (GNMT) Glycine->GNMT Sarcosine Sarcosine (N-methylglycine) SARDH Sarcosine Dehydrogenase (SARDH) Sarcosine->SARDH GNMT->Sarcosine S_Adenosylhomocysteine S-Adenosylhomocysteine (SAH) GNMT->S_Adenosylhomocysteine S_Adenosylmethionine S-Adenosylmethionine (SAM) S_Adenosylmethionine->GNMT SARDH->Glycine Formaldehyde Formaldehyde SARDH->Formaldehyde Methylene_THF 5,10-Methylenetetrahydrofolate Formaldehyde->Methylene_THF Tetrahydrofolate Tetrahydrofolate Tetrahydrofolate->Methylene_THF

Caption: Metabolic pathway of sarcosine synthesis and degradation.

NMDA Receptor Modulation

Sarcosine acts as a co-agonist at the glycine site of the NMDA receptor, potentiating its function. This compound could be screened for similar activity.

NMDA_Receptor_Modulation cluster_receptor NMDA Receptor NMDA_Receptor NMDA Receptor Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Activation Glutamate_Site Glutamate Site Glycine_Site Glycine Site Glutamate Glutamate Glutamate->Glutamate_Site Sarcosine Sarcosine (Co-agonist) Sarcosine->Glycine_Site Test_Compound This compound (Test Compound) Test_Compound->Glycine_Site Hypothesized Interaction Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation

Caption: Hypothesized modulation of the NMDA receptor by this compound.

Data Presentation

While quantitative data for this compound is not available, the following tables summarize relevant data for sarcosine and N,N-dimethylglycine to provide a comparative context for experimental design.

Table 1: Biochemical Properties of Sarcosine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Known Biological Roles
SarcosineC₃H₇NO₂89.09NMDA receptor co-agonist, glycine transporter 1 (GlyT1) inhibitor, metabolite.
N,N-DimethylglycineC₄H₉NO₂103.12Nutrient supplement, NMDAR glycine site partial agonist, antioxidant.[4]
This compoundC₄H₁₀N₂O102.14Biological role not well characterized.

Table 2: Kinetic Parameters of Monomeric Sarcosine Oxidase with Various Substrates

Substratekcat (min-1)
Sarcosine7030
N-methyl-L-alanine8700
N-ethylglycineNot Reported
L-proline25
Data adapted from Wagner et al., 2000.[5]

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the biochemical activities of this compound. These are based on established assays for related compounds and should be optimized for specific experimental conditions.

Protocol 1: Sarcosine Oxidase Activity Assay

This assay determines if this compound can act as a substrate for sarcosine oxidase. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the sarcosine oxidase reaction, using a colorimetric method.[6]

Materials:

  • Sarcosine oxidase (SOX) from a commercial source

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Sarcosine (positive control)

  • This compound (test compound)

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of Amplex® Red in DMSO.

    • Prepare a 10 U/mL stock solution of HRP in phosphate buffer.

    • Prepare stock solutions of sarcosine and this compound in phosphate buffer at various concentrations (e.g., 1 mM, 10 mM, 100 mM).

    • Prepare a working solution of SOX (e.g., 0.1 U/mL) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of phosphate buffer

      • 10 µL of substrate (sarcosine for positive control, this compound for test, or buffer for blank)

      • 20 µL of Amplex® Red/HRP working solution (prepare fresh by mixing Amplex® Red stock and HRP stock in buffer to final concentrations of 50 µM and 0.2 U/mL, respectively).

  • Initiate Reaction:

    • Add 20 µL of SOX working solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 20 minutes, protected from light.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Compare the absorbance generated by this compound to that of sarcosine to determine if it is a substrate.

Sarcosine_Oxidase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Amplex Red, HRP, Substrates, SOX) start->prepare_reagents setup_plate Set up 96-well Plate (Buffer, Substrate, Amplex Red/HRP) prepare_reagents->setup_plate initiate_reaction Initiate Reaction (Add Sarcosine Oxidase) setup_plate->initiate_reaction incubate Incubate at 37°C for 20 min initiate_reaction->incubate measure_absorbance Measure Absorbance at 570 nm incubate->measure_absorbance analyze_data Analyze Data (Compare to Controls) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the sarcosine oxidase activity assay.

Protocol 2: Nicotinamide N-methyltransferase (NNMT) Inhibition Assay

This protocol is designed to assess whether this compound can inhibit the activity of NNMT. The assay measures the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction, using a commercially available SAH detection kit.[2]

Materials:

  • Recombinant human NNMT

  • S-adenosylmethionine (SAM)

  • Nicotinamide

  • This compound (test compound)

  • AptaFluor® SAH Assay Kit or similar

  • Tris-HCl buffer (50 mM, pH 8.6) with 1 mM DTT

  • 384-well plate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of NNMT, SAM, nicotinamide, and the test compound in the Tris-HCl buffer.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • Buffer

      • Test compound at various concentrations (or buffer for control).

      • NNMT enzyme.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add a mixture of SAM and nicotinamide to each well to start the reaction. Final concentrations should be optimized (e.g., 5 µM SAM, 5 mM Nicotinamide).

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Add the SAH detection reagents from the kit according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Measurement:

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

While there is a notable absence of direct research on this compound in the public domain[7], its structural similarity to biologically active molecules like sarcosine provides a strong rationale for its investigation. The application notes and protocols presented here offer a starting framework for researchers to explore the potential biochemical roles of this compound. The hypothetical nature of these protocols necessitates careful optimization and validation for any specific experimental system. Further research is warranted to elucidate the precise mechanisms of action and potential therapeutic applications of this compound.

References

Application Notes: Stable Isotope Dimethyl Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While "N-methyl-2-(methylamino)acetamide" is not a recognized reagent in the field of proteomics, a widely-used, cost-effective, and robust alternative for quantitative proteomics is Stable Isotope Dimethyl Labeling (SIDL) . This chemical labeling method is used to compare the relative abundance of proteins in different samples. SIDL works by labeling the primary amines (N-terminus and the ε-amino group of lysine residues) of peptides with light, intermediate, or heavy isotopes of formaldehyde through reductive amination.[1][2][3] This results in a mass shift that can be detected by a mass spectrometer, allowing for the relative quantification of peptides and, by extension, proteins from different samples that are mixed and analyzed together.

Principle of the Method

The core of SIDL is the reductive amination of primary amines on peptides using formaldehyde and a reducing agent, typically sodium cyanoborohydride.[2][4] By using different isotopic variants of these reagents, a specific mass difference is introduced for each sample. For example, in a 2-plex experiment, one sample is labeled with normal ("light") formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN), while the other sample is labeled with deuterated ("heavy") formaldehyde (CD₂O) and/or deuterated sodium cyanoborohydride (NaBD₃CN).[2] This introduces a mass difference of 4 Da for each labeled amine in the heavy sample compared to the light sample.[2]

Key Applications

  • Global Protein Expression Profiling: SIDL is extensively used for large-scale comparative analysis of protein expression between different cell states, tissues, or organisms.[1][5]

  • Quantitative Analysis of Post-Translational Modifications (PTMs): The method is well-suited for the quantitative analysis of PTMs such as phosphorylation and glycosylation.[1]

  • Protein-Protein Interaction Studies: SIDL can be employed to quantify changes in protein interaction partners under different conditions.[1]

  • Biomarker Discovery: By comparing the proteomes of healthy and diseased samples, SIDL can help in the identification of potential disease biomarkers.[1]

Advantages of Stable Isotope Dimethyl Labeling

  • Cost-Effective: The reagents used for SIDL are significantly less expensive compared to other isotopic labeling methods like SILAC or iTRAQ.[1][6]

  • Versatility: It can be applied to virtually any type of sample, including cells, tissues, and body fluids, as it is a post-digestion chemical labeling method.[6][7]

  • High Labeling Efficiency: The labeling reaction is fast and typically proceeds to completion with high efficiency.[2][8]

  • Multiplexing Capabilities: The method can be extended from 2-plex to 3-plex, 5-plex, or even higher, allowing for the simultaneous comparison of multiple samples.[1][9]

  • Robustness: SIDL is a reliable and straightforward procedure that can be easily implemented in standard proteomics workflows.[1][6]

Experimental Protocols

Protocol 1: In-Solution Stable Isotope Dimethyl Labeling (2-Plex)

This protocol describes the labeling of two peptide samples (e.g., control vs. treated) with light and heavy dimethyl labels.

Materials and Reagents:

  • Protein extracts from two samples

  • Urea (8 M) in 50 mM ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formaldehyde (4% v/v CH₂O, "light")

  • Deuterated formaldehyde (4% v/v CD₂O, "heavy")

  • Sodium cyanoborohydride (600 mM NaBH₃CN)

  • Ammonia (for quenching)

  • Formic acid (for acidification)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues to extract proteins.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest proteins into peptides using trypsin overnight at 37°C.

  • Peptide Quantification:

    • Determine the peptide concentration of each sample.

  • Dimethyl Labeling:

    • To the "light" sample, add the light formaldehyde solution.

    • To the "heavy" sample, add the heavy formaldehyde solution.

    • Immediately add the sodium cyanoborohydride solution to both samples.

    • Incubate at room temperature for 1 hour.

  • Quenching and Sample Pooling:

    • Quench the reaction by adding ammonia.

    • Combine the light and heavy labeled samples in a 1:1 ratio.

  • Sample Cleanup:

    • Acidify the pooled sample with formic acid.

    • Desalt and concentrate the labeled peptides using a C18 SPE cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS.

    • Analyze the sample on a high-resolution mass spectrometer.

Protocol 2: On-Column Stable Isotope Dimethyl Labeling

This protocol is an alternative method where the labeling reaction is performed on peptides bound to a solid-phase extraction column.

Materials and Reagents:

  • Same as Protocol 1, with the addition of a C18 StageTip or SPE column for on-column reaction.

Procedure:

  • Protein Digestion and Sample Loading:

    • Digest proteins as described in Protocol 1.

    • Acidify the peptide samples and load them onto a C18 StageTip or SPE column.

    • Wash the column to remove interfering substances.

  • On-Column Labeling:

    • Prepare the labeling solutions (light and heavy) containing formaldehyde and sodium cyanoborohydride.

    • Apply the respective labeling solution to each column and allow the reaction to proceed.

  • Washing and Elution:

    • Wash the columns to remove excess labeling reagents.

    • Elute the labeled peptides from each column into separate tubes.

  • Sample Pooling and Analysis:

    • Combine the eluted light and heavy samples.

    • Dry the pooled sample and proceed with LC-MS/MS analysis as in Protocol 1.

Data Presentation

Table 1: Isotopologue Combinations for Multiplex Dimethyl Labeling

Plex LevelSampleFormaldehyde IsotopeSodium Cyanoborohydride IsotopeMass Shift per Amine (Da)
2-Plex LightCH₂ONaBH₃CN28.0313
HeavyCD₂ONaBH₃CN32.0564
3-Plex LightCH₂ONaBH₃CN28.0313
IntermediateCD₂ONaBH₃CN32.0564
Heavy¹³CD₂ONaBH₃CN34.0631

Table 2: Example of Quantitative Data from a 2-Plex Dimethyl Labeling Experiment

Protein IDGene NamePeptide SequenceLight Intensity (Arbitrary Units)Heavy Intensity (Arbitrary Units)Ratio (Heavy/Light)
P02768ALBLVNEVTEFAK1.2E+081.1E+080.92
P68871HBBVHLTPEEKSAVTALWGK5.4E+071.1E+082.04
Q9Y6K5ANXA1AMVSEFLK9.8E+062.2E+060.22

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Dimethyl Labeling cluster_analysis Analysis SampleA Sample A (e.g., Control) ProteinExtractionA Protein Extraction SampleA->ProteinExtractionA SampleB Sample B (e.g., Treated) ProteinExtractionB Protein Extraction SampleB->ProteinExtractionB DigestionA Tryptic Digestion ProteinExtractionA->DigestionA DigestionB Tryptic Digestion ProteinExtractionB->DigestionB LabelingA Light Labeling (CH₂O) DigestionA->LabelingA LabelingB Heavy Labeling (CD₂O) DigestionB->LabelingB Combine Combine Samples (1:1) LabelingA->Combine LabelingB->Combine Cleanup C18 Desalting Combine->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis

Caption: Workflow for 2-plex stable isotope dimethyl labeling.

reaction_mechanism Peptide Peptide-NH₂ (Primary Amine) p1 Peptide->p1 Formaldehyde + CH₂O (Formaldehyde) SchiffBase Peptide-N=CH₂ (Schiff Base) p2 SchiffBase->p2 ReducingAgent + NaBH₃CN (Reducing Agent) LabeledPeptide Peptide-N(CH₃)₂ (Dimethylated Amine) p1->SchiffBase p2->LabeledPeptide

Caption: Reaction mechanism of reductive dimethylation.

References

Application Note & Protocol: Cellular Uptake of N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-methyl-2-(methylamino)acetamide is a small molecule whose efficacy is dependent on its ability to cross the cell membrane and reach intracellular targets. Understanding the kinetics and mechanisms of its cellular uptake is critical for evaluating its potential as a therapeutic agent. This document provides a detailed protocol for quantifying the cellular uptake of this compound and for elucidating the primary transport mechanisms involved. Given its physicochemical properties, this compound is highly water-soluble, suggesting that its transport may not be solely dependent on passive diffusion and could involve carrier-mediated processes[1][2][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing and interpreting cellular uptake experiments.

PropertyValueSource
Molecular Formula C4H10N2O[1]
Molecular Weight 102.14 g/mol [1]
CAS Number 44565-47-1[1]
XLogP3-AA (LogP) -0.9[1]
Water Solubility 1,000,000 mg/L[2]
Topological Polar Surface Area 41.1 Ų[1]

Experimental Protocols

Two primary protocols are described: a direct cellular uptake assay to measure the rate and extent of compound accumulation, and a mechanistic study to identify the transport pathways.

Protocol 1: Direct Cellular Uptake Assay

This protocol quantifies the amount of this compound that enters the cell over time.

1. Materials and Reagents

  • Cell Line: Caco-2 for intestinal absorption models or HEK293T/HeLa for general uptake[4][5].

  • Test Compound: this compound (analytical standard).

  • Internal Standard (IS): Stable isotope-labeled this compound-d3 (recommended for LC-MS/MS quantification)[6].

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4[7].

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or 0.5% Triton X-100 in PBS[8][9].

  • Reagents for Quantification: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure water[6].

  • Protein Quantification: BCA Protein Assay Kit.

  • Equipment: 24-well or 96-well cell culture plates, incubator (37°C, 5% CO2), centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

2. Experimental Procedure

  • Cell Seeding: Seed cells into 24-well plates at a density that allows them to reach 80-95% confluence on the day of the assay (e.g., 2 x 10^5 cells/well)[10]. Incubate for 24-48 hours at 37°C with 5% CO2.

  • Preparation: On the day of the assay, aspirate the cell culture medium. Wash the cell monolayer twice with pre-warmed (37°C) HBSS assay buffer.

  • Initiation of Uptake: Add 200 µL of pre-warmed HBSS containing the desired concentration of this compound to each well to start the uptake process[11].

  • Incubation: Incubate the plate at 37°C for predetermined time intervals (e.g., 2, 5, 10, 15, 30, 60 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the compound solution and immediately wash the cells three times with 1 mL of ice-cold PBS per well[11]. This step is critical to remove any compound adhering to the cell surface.

  • Cell Lysis: Add 100 µL of Lysis Buffer to each well and incubate on ice for 30 minutes, or until cells are fully lysed[8]. Scrape the wells to ensure complete collection of the lysate.

  • Sample Preparation for LC-MS/MS:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins[6].

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C[6].

    • Carefully transfer the supernatant to a new tube for analysis. A portion of the lysate should be set aside for protein quantification using a BCA assay[9].

  • Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.

3. Data Analysis

  • Generate a standard curve using known concentrations of the analyte and internal standard.

  • Calculate the amount of this compound in each sample (in pmol) from the standard curve.

  • Determine the total protein content in each corresponding lysate sample (in mg) using the BCA assay[9].

  • Normalize the amount of the compound to the total protein content to get the specific uptake (pmol/mg protein).

Protocol 2: Investigating Transport Mechanisms

This protocol uses variations of the direct uptake assay to probe the involvement of different transport mechanisms, such as passive diffusion versus active transport.

1. Temperature Dependence

  • Objective: To distinguish between energy-dependent active transport and passive diffusion. Active transport is significantly reduced at lower temperatures.

  • Procedure: Perform the direct uptake assay (Protocol 1) in parallel at 37°C and 4°C[9].

  • Expected Outcome: A significant reduction in uptake at 4°C compared to 37°C suggests the involvement of an active, energy-dependent transport process[12].

2. Concentration Dependence (Saturation Kinetics)

  • Objective: To determine if uptake is mediated by a saturable transporter protein.

  • Procedure: Perform the uptake assay at a fixed time point (e.g., 10 minutes) with a range of this compound concentrations (e.g., from low µM to high mM).

  • Expected Outcome: If uptake is transporter-mediated, the rate of uptake will plateau at higher concentrations as the transporters become saturated. This allows for the calculation of kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). A linear relationship between concentration and uptake suggests passive diffusion[13].

3. Inhibition Studies

  • Objective: To identify potential transporter families involved in the uptake.

  • Procedure: Pre-incubate the cells for 30 minutes with known inhibitors of relevant transport pathways (e.g., inhibitors for amino acid transporters, organic cation transporters) before adding this compound[11].

  • Expected Outcome: A significant decrease in uptake in the presence of a specific inhibitor points towards the involvement of that particular transporter or pathway in the compound's cellular entry.

Data Presentation

Quantitative data should be organized into clear tables for comparison and analysis.

Table 1: Example Experimental Parameters

Parameter Condition Rationale
Cell Line Caco-2 Standard model for intestinal permeability[4].
Seeding Density 2 x 10^5 cells/well Ensures ~90% confluence at time of assay[10].
Compound Concentration 10 µM A starting concentration for kinetic studies.
Incubation Times 2, 5, 10, 15, 30 min To determine the initial rate of uptake.
Assay Temperature 37°C and 4°C To differentiate active vs. passive transport[9].

| Replicates | n=3 (Triplicate) | To ensure statistical significance. |

Table 2: Example of Time-Dependent Cellular Uptake Data

Time (minutes) Uptake at 37°C (pmol/mg protein ± SD) Uptake at 4°C (pmol/mg protein ± SD)
2 15.2 ± 1.8 1.1 ± 0.3
5 42.5 ± 4.1 2.5 ± 0.6
10 88.9 ± 7.5 4.9 ± 1.0
15 121.3 ± 11.2 7.2 ± 1.5

| 30 | 185.6 ± 15.9 | 13.5 ± 2.4 |

Visualizations

Diagrams created using Graphviz to illustrate workflows and biological concepts.

G cluster_prep Preparation Phase cluster_assay Uptake Assay cluster_analysis Analysis Phase seed 1. Seed Cells in 24-well Plate incubate 2. Incubate for 24-48h to Reach Confluence seed->incubate wash_pre 3. Wash with Pre-warmed Assay Buffer incubate->wash_pre add_compound 4. Add Compound Solution (Initiate Uptake) wash_pre->add_compound incubate_time 5. Incubate for Timed Intervals (e.g., 2-60 min at 37°C) add_compound->incubate_time terminate 6. Terminate Uptake (Aspirate & Wash with Ice-Cold PBS) incubate_time->terminate lyse 7. Lyse Cells terminate->lyse prep_lcms 8. Prepare Sample for LC-MS/MS (Protein Precipitation) lyse->prep_lcms quantify 9. Quantify with LC-MS/MS Normalize to Protein Content prep_lcms->quantify G cluster_membrane passive Passive Diffusion intracellular Intracellular Space (Low Compound Conc.) passive->intracellular facilitated Facilitated Diffusion (Carrier/Channel Protein) facilitated->intracellular active Active Transport (Requires Energy) active->intracellular extracellular Extracellular Space (High Compound Conc.) extracellular->passive Hydrophobic/ Small Polar extracellular->facilitated Polar/ Charged extracellular->active Against Gradient

References

Application Notes and Protocols for N-methyl-2-(methylamino)acetamide in Pharmaceutical Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a detailed overview of N-methyl-2-(methylamino)acetamide, a compound of interest in pharmaceutical sciences. Due to the limited publicly available data on its specific applications in pharmaceutical formulation, this document focuses on its known chemical and physical properties and presents a hypothetical framework for its evaluation as a novel excipient. The protocols and application notes provided herein are intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C4H10N2O.[1] While its direct application in pharmaceutical formulations is not well-documented in current literature, its structural features suggest potential utility as a solubilizing agent, stabilizer, or a component in drug delivery systems. Further empirical investigation is required to fully characterize its properties and potential applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for initial formulation design and for predicting its behavior in various pharmaceutical systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C4H10N2O[1]
Molecular Weight 102.14 g/mol [1]
CAS Number 44565-47-1[1]
IUPAC Name This compound[1]
Synonyms N1,N2-Dimethylglycinamide[2]
Computed XLogP3 -0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Hypothetical Applications in Pharmaceutical Formulation

Based on its chemical structure, this compound could potentially be investigated for the following applications:

  • Solubilizing Agent: The presence of polar functional groups (amide and amine) suggests it may enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).

  • Stabilizer: The compound might act as a stabilizer for sensitive APIs by preventing degradation.

  • Component of Drug Delivery Systems: It could be explored as a component in novel drug delivery systems, such as hydrogels or nanoparticles.

Proposed Experimental Protocols for Evaluation

The following protocols are proposed as a starting point for the systematic evaluation of this compound as a pharmaceutical excipient.

Protocol 1: Solubility Enhancement Studies

Objective: To determine the effectiveness of this compound in enhancing the aqueous solubility of a model poorly soluble drug.

Materials:

  • This compound

  • Model poorly soluble drug (e.g., ibuprofen, ketoprofen)

  • Distilled water

  • Phosphate buffered saline (PBS), pH 7.4

  • Analytical balance, vortex mixer, shaker, centrifuge, HPLC system

Methodology:

  • Prepare stock solutions of this compound in distilled water at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the model drug to each solution and to a control (distilled water without the test compound).

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant and analyze the drug concentration using a validated HPLC method.

  • Compare the solubility of the drug in the presence and absence of this compound.

Protocol 2: Excipient-API Compatibility Studies

Objective: To assess the physical and chemical compatibility of this compound with a model API.

Materials:

  • This compound

  • Model API

  • Lactose (as a control excipient)

  • Mortar and pestle, stability chambers, DSC, FTIR, HPLC system

Methodology:

  • Prepare binary mixtures of the API and this compound in a 1:1 ratio. Prepare a control mixture of the API with lactose.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • At predetermined time points (0, 1, 2, 4 weeks), analyze the samples for:

    • Physical changes: Visual inspection for color change, caking, or liquefaction.

    • Thermal analysis: Differential Scanning Calorimetry (DSC) to detect any changes in melting point or the appearance of new peaks.

    • Chemical changes: Fourier-Transform Infrared Spectroscopy (FTIR) to identify any interactions between functional groups.

    • Degradation products: High-Performance Liquid Chromatography (HPLC) to quantify the API and detect any degradation products.

Visualization of Experimental Workflows and Potential Mechanisms

Workflow for Novel Excipient Evaluation

The following diagram outlines a general workflow for the evaluation of a novel compound like this compound for use as a pharmaceutical excipient.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Feasibility cluster_2 Phase 3: Safety & Biocompatibility cluster_3 Phase 4: Regulatory Assessment P1 Identity & Purity (NMR, MS, HPLC) P2 Physical Properties (m.p., b.p., solubility) P1->P2 P3 Solid-State Characterization (XRD, DSC) P2->P3 F1 Solubility Enhancement Studies P3->F1 F2 API-Excipient Compatibility (DSC, FTIR, HPLC) F1->F2 F3 Prototype Formulation Development F2->F3 S1 In Vitro Cytotoxicity (MTT Assay) F3->S1 S2 Hemocompatibility (Hemolysis Assay) S1->S2 S3 Acute Toxicity Studies (in vivo) S2->S3 R1 Review of Toxicological Data S3->R1 R2 Preparation of Regulatory Documentation R1->R2

Caption: General workflow for the evaluation of a novel pharmaceutical excipient.

Generic Signaling Pathway for Cytotoxicity Assessment

Assessing the cytotoxicity of a new excipient is a critical step. The following diagram illustrates a generic signaling pathway that can be investigated to understand the mechanism of potential toxicity.

G cluster_0 Cellular Exposure cluster_1 Cellular Stress Response cluster_2 Apoptotic Pathway Excipient N-methyl-2- (methylamino)acetamide ROS Reactive Oxygen Species (ROS) Generation Excipient->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A generic signaling pathway for assessing excipient-induced cytotoxicity.

Safety and Toxicological Profile

Based on available GHS classifications, this compound may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] However, it is important to note that one report indicates it does not meet GHS hazard criteria.[1] A thorough toxicological evaluation is imperative before considering this compound for pharmaceutical applications.

Conclusion and Future Directions

While this compound is not currently established as a pharmaceutical excipient, its chemical properties warrant further investigation. The protocols and workflows outlined in this document provide a roadmap for researchers to systematically evaluate its potential in pharmaceutical formulation development. Future studies should focus on comprehensive safety and efficacy assessments, including in vivo studies, to determine its suitability for use in medicinal products. The exploration of structurally similar compounds, such as 2-(methylamino)acetamide hydrochloride, which has been investigated for its biological activity, may provide further insights into the potential roles of this class of molecules in pharmaceutical sciences.[3]

References

Application Note: Derivatization of N-methyl-2-(methylamino)acetamide for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details protocols for the derivatization of N-methyl-2-(methylamino)acetamide for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization via acylation and silylation is presented to improve its volatility and thermal stability, enabling robust and sensitive quantification. This document provides detailed experimental protocols, expected quantitative data based on analogous compounds, and visual workflows to guide researchers, scientists, and drug development professionals.

Introduction

This compound is a small polar molecule containing both a secondary amine and an amide functional group. These functional groups can lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance on standard non-polar GC columns. Derivatization is a chemical modification technique used to convert polar, non-volatile compounds into less polar and more volatile derivatives suitable for GC-MS analysis.[1][2] This process typically involves the replacement of active hydrogens in functional groups like -NH and -CONH- with non-polar protecting groups.[3]

This note describes two effective derivatization strategies for this compound:

  • Acylation: This method introduces an acyl group (e.g., trifluoroacetyl) to the secondary amine, forming a stable, volatile amide derivative.[1]

  • Silylation: This technique replaces the active hydrogen on the secondary amine and potentially the amide with a trimethylsilyl (TMS) group, significantly increasing volatility.[4][5]

Experimental Protocols

Acylation with N-Methyl-bis(trifluoroacetamide) (MBTFA)

Principle: MBTFA is a powerful acylating agent that reacts with primary and secondary amines under mild, non-acidic conditions to form trifluoroacetylated derivatives. The resulting N-trifluoroacetyl derivative of this compound is more volatile and exhibits improved chromatographic behavior.

Materials:

  • This compound standard

  • N-Methyl-bis(trifluoroacetamide) (MBTFA)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent. For quantitative analysis, prepare a series of calibration standards.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample or standard solution into a reaction vial.

    • If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen before adding the solvent.

    • Add 100 µL of MBTFA to the vial.

    • Tightly cap the vial and vortex briefly to mix.

  • Reaction Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Principle: BSTFA is a potent silylating agent that reacts with active hydrogens in amines and amides to form trimethylsilyl (TMS) derivatives. TMCS acts as a catalyst to enhance the derivatization of the sterically hindered amide group. The resulting TMS derivative is significantly more volatile than the parent compound.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent. Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating reagent.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample or standard solution into a reaction vial.

    • Evaporate aqueous samples to complete dryness under nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction Incubation: Tightly cap the vial and heat at 80°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation

Table 1: Expected GC-MS Parameters for Derivatized this compound

ParameterAcylated Derivative (MBTFA)Silylated Derivative (BSTFA + 1% TMCS)
Expected Retention Time (min) 8 - 1210 - 15
Quantification Ion (m/z) To be determined experimentally (likely M-CF3 or other characteristic fragments)116 (characteristic fragment of silylated sarcosine)[4][5]
Qualifier Ion(s) (m/z) To be determined experimentally73 (trimethylsilyl ion)[4][5]
Expected Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.05 µg/mL[5]
Expected Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.03 - 0.15 µg/mL

Table 2: GC-MS Instrumentation Parameters (Typical)

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Mode Splitless
Injector Temperature 250°C
Oven Temperature Program Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 amu

Visualizations

The following diagrams illustrate the experimental workflow and the chemical derivatization reactions.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample acylation Acylation with MBTFA sample->acylation Protocol 1 silylation Silylation with BSTFA + TMCS sample->silylation Protocol 2 standards Calibration Standards standards->acylation standards->silylation gcms GC-MS Analysis acylation->gcms silylation->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the derivatization and GC-MS analysis.

derivatization_reactions cluster_acylation Acylation Reaction cluster_silylation Silylation Reaction start1 This compound product1 Trifluoroacetylated Derivative start1->product1 + reagent1 MBTFA start2 This compound product2 Trimethylsilyl Derivative start2->product2 + reagent2 BSTFA + 1% TMCS

Caption: Chemical derivatization reactions for GC-MS analysis.

Conclusion

The described acylation and silylation protocols provide effective methods for the derivatization of this compound, enabling sensitive and robust quantification by GC-MS. The choice between the two methods may depend on the specific analytical requirements, such as desired sensitivity and potential interferences from the sample matrix. It is recommended to validate the chosen method for the specific application to ensure accuracy and precision.

References

Application Notes and Protocols for the Experimental Use of N-methyl-2-(methylamino)acetamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific experimental data regarding the biological activity of "N-methyl-2-(methylamino)acetamide" in enzyme inhibition studies. The following application notes and protocols are provided as a generalized and illustrative framework based on methodologies commonly used for similar small molecule inhibitors. The hypothetical target, "Kinase Z," and all quantitative data are for exemplary purposes to guide researchers in the potential characterization of this compound.

Introduction

This compound is a small organic molecule with potential applications in biochemical research as an enzyme inhibitor.[1][2] Its structural features suggest possible interactions with various enzyme active sites. These application notes provide a hypothetical framework for investigating the inhibitory potential of this compound against a hypothetical serine/threonine kinase, termed "Kinase Z," which is implicated in a hypothetical cell proliferation pathway.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₄H₁₀N₂OPubChem[2]
Molecular Weight102.14 g/mol PubChem[2]
CAS Number44565-47-1PubChem[2]
AppearancePredicted to be a solidN/A
SolubilityPredicted to be soluble in water and DMSON/A
StorageStore at -20°C, protect from lightN/A

Hypothetical Biological Activity and Data

For the purpose of this guide, we will hypothesize that this compound acts as a competitive inhibitor of "Kinase Z." Table 2 summarizes hypothetical quantitative data that could be generated from enzyme inhibition assays.

Enzyme TargetIC₅₀ (nM) [Hypothetical]Assay Type
Kinase Z 75 Luminescent Kinase Assay
Kinase A1,200Luminescent Kinase Assay
Kinase B> 10,000Luminescent Kinase Assay
Protease XNo inhibition detectedFluorometric Assay

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for a specific enzyme target and assay format.

Preparation of Stock Solutions
  • Compound Stock Solution:

    • Accurately weigh 1-5 mg of this compound.

    • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Vortex or sonicate until the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Enzyme and Substrate Solutions:

    • Prepare the enzyme stock solution (e.g., Kinase Z) in a suitable buffer that ensures its stability and activity. Keep on ice during the experiment.

    • Prepare the substrate solution (e.g., a specific peptide substrate for Kinase Z) in the assay buffer. The optimal concentration is often at or near the Michaelis constant (Km) of the enzyme.

  • Assay Buffer:

    • Prepare a buffer solution at the optimal pH for the target enzyme, containing necessary co-factors (e.g., MgCl₂, DTT).

Protocol: Luminescent Kinase Assay for IC₅₀ Determination

This protocol is adapted from generalized kinase assay procedures and is designed to determine the concentration of an inhibitor required to reduce enzyme activity by 50%.[3]

  • Serial Dilution of Inhibitor:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer. A 10-point, 3-fold serial dilution starting from 100 µM is a common approach.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the compound dilutions to the appropriate wells.

    • Include wells with DMSO only as a 100% activity (negative) control.

    • Include wells without enzyme as a 0% activity (background) control.

  • Enzyme and Substrate Addition:

    • Add 2.5 µL of a solution containing Kinase Z and its peptide substrate to each well.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Kₘ for Kinase Z.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment.[3]

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection by Western Blotting:

    • Collect the supernatant and analyze the protein concentration.

    • Perform SDS-PAGE and Western Blotting using an antibody against Kinase Z to detect the amount of soluble protein at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound inhibits Kinase Z, preventing the phosphorylation of a downstream substrate and subsequent cell proliferation.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseZ Kinase Z UpstreamKinase->KinaseZ Activates Substrate Downstream Substrate KinaseZ->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Inhibitor N-methyl-2- (methylamino)acetamide Inhibitor->KinaseZ Inhibits

Caption: Hypothetical signaling pathway for Kinase Z inhibition.

Experimental Workflow

The diagram below outlines a general experimental workflow for the screening and characterization of a novel enzyme inhibitor like this compound.

G start Start: Compound Synthesis and QC primary_screen Primary Screening (Single High Concentration) start->primary_screen dose_response Dose-Response Assay (IC₅₀ Determination) primary_screen->dose_response Active Hit end Lead Optimization primary_screen->end Inactive mechanism Mechanism of Action Studies (e.g., Kinetics) dose_response->mechanism cellular Cellular Assays (Target Engagement - CETSA) mechanism->cellular cellular->end

Caption: Workflow for enzyme inhibitor characterization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N-methyl-2-(methylamino)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature incrementally. See Table 1 for suggested reaction conditions.
Inactive coupling agent.Use a fresh or properly stored coupling agent. Test the activity of the coupling agent on a small scale with a known reaction.
Formation of a non-nucleophilic ammonium salt with the starting amine.If using a method that generates acid (e.g., from an acid chloride), ensure a suitable base is present in stoichiometric amounts to neutralize the acid.
Degradation of starting materials or product.Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Presence of Multiple Impurities in the Final Product Side reactions due to incorrect stoichiometry or temperature.Carefully control the stoichiometry of the reactants. Run the reaction at the recommended temperature and avoid overheating.
Use of impure starting materials.Verify the purity of starting materials (e.g., N-methylglycine methyl ester, methylamine) by NMR or other analytical techniques before use.
Inefficient purification.Optimize the purification method. Consider column chromatography with a different solvent system or recrystallization from an appropriate solvent.
Reaction Stalls Before Completion Reagents are not mixing properly.Ensure adequate stirring throughout the reaction. For heterogeneous mixtures, consider using a phase-transfer catalyst or a different solvent system to improve solubility.
Deactivation of a catalyst or reagent.If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvents.
Difficulty in Product Isolation Product is highly soluble in the aqueous phase during workup.Minimize the volume of water used for extraction. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with the organic solvent.
Product forms an oil instead of a solid.Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution for an extended period. If it remains an oil, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common synthetic route involves the amidation of an N-methylglycine derivative (sarcosine derivative) with methylamine. A plausible and efficient method is the coupling of N-Boc-sarcosine with methylamine followed by the deprotection of the Boc group. Another approach is the direct reaction of methyl N-methylglycinate with methylamine.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting materials and the product. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. Alternatively, LC-MS can be used for more quantitative monitoring.

Q3: What are the optimal reaction conditions for the coupling reaction?

A3: Optimal conditions can vary depending on the specific reagents used. However, a general guideline for a peptide coupling reaction is provided in Table 1 . It is recommended to perform small-scale optimization experiments to determine the best conditions for your specific setup.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of this compound via Peptide Coupling

ParameterCondition ACondition BCondition C
Starting Material N-Boc-SarcosineN-Boc-SarcosineN-Boc-Sarcosine
Coupling Agent HATUHBTUEDC/HOBt
Base DIPEADIPEANMM
Solvent DMFDCMDMF
Temperature 0 °C to RT0 °C to RT0 °C to RT
Reaction Time 4 hours6 hours12 hours
Hypothetical Yield 85%80%75%

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: Dimethylformamide, DCM: Dichloromethane, RT: Room Temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Boc-Sarcosine

  • Boc-Protection of Sarcosine:

    • Dissolve sarcosine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium hydroxide (2.5 equivalents) and stir until dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with cold 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-sarcosine.

  • Coupling with Methylamine:

    • Dissolve N-Boc-sarcosine (1 equivalent) in DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

    • Stir the mixture for 10 minutes at room temperature.

    • Add a solution of methylamine (2.0 M in THF, 1.5 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Boc-Deprotection:

    • Dissolve the purified N-Boc-protected intermediate in a 4M solution of HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.

    • To obtain the free base, neutralize the salt with a suitable base and extract with an organic solvent.

Mandatory Visualization

Synthesis_Pathway Sarcosine Sarcosine Boc_Sarcosine N-Boc-Sarcosine Sarcosine->Boc_Sarcosine Boc2O, NaOH Intermediate N-Boc-N-methyl-2-(methylamino)acetamide Boc_Sarcosine->Intermediate Methylamine, HATU, DIPEA Product This compound Intermediate->Product HCl in Dioxane

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Increase Time/Temp or Check Reagents Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup Optimize_Conditions->Check_Completion Product_Loss Product Loss During Extraction Check_Workup->Product_Loss Yes Check_Purity Analyze Product Purity (NMR/LC-MS) Check_Workup->Check_Purity No Optimize_Extraction Use Brine, Multiple Extractions Product_Loss->Optimize_Extraction Optimize_Extraction->Check_Purity Impure Product Impure Check_Purity->Impure Yes End Optimized Yield Check_Purity->End No Optimize_Purification Optimize Chromatography/Recrystallization Impure->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for low synthesis yield.

Logical_Relationships cluster_params Reaction Parameters cluster_materials Starting Materials cluster_process Process Yield Synthesis Yield Purity Product Purity Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Coupling_Agent Coupling Agent Coupling_Agent->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Reagent_Purity Reagent Purity Reagent_Purity->Yield Reagent_Purity->Purity Solvent_Purity Solvent Purity Solvent_Purity->Yield Workup Workup Efficiency Workup->Yield Purification Purification Method Purification->Yield Purification->Purity

Caption: Factors influencing synthesis yield and purity.

"N-methyl-2-(methylamino)acetamide" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-methyl-2-(methylamino)acetamide in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on the well-understood behavior of structurally similar N-substituted amides.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

The main stability issue for this compound, like other N-substituted amides, is its susceptibility to hydrolysis.[1] This chemical reaction involves the cleavage of the amide bond by water, leading to the formation of degradation products. The rate of this degradation is significantly influenced by factors such as pH and temperature.[1][2][3]

Q2: What are the expected degradation products of this compound in an aqueous solution?

Through hydrolysis, the amide bond in this compound is expected to break, yielding acetic acid and N,N'-dimethylethylenediamine. This is analogous to the hydrolysis of N-methylacetamide, which produces acetic acid and methylamine.[2][4]

Q3: How does pH affect the stability of this compound?

The stability of N-substituted amides in aqueous solutions is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[2][3] For many amides, the rate of hydrolysis is slowest in the neutral pH range (approximately pH 6-8).[3] At low and high pH values, the degradation rate can increase substantially.[2]

Q4: What is the impact of temperature on the stability of this compound solutions?

Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[1][3] To maintain the integrity of this compound in aqueous solutions, it is recommended to conduct experiments at the lowest feasible temperature and to store solutions at refrigerated or frozen conditions.[3]

Q5: How can I detect and quantify the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly used analytical techniques for monitoring the stability of pharmaceutical compounds.[3][5] These methods can separate the parent compound from its degradation products, allowing for their identification and quantification over time.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or unexpected experimental results. Degradation of the compound due to hydrolysis.- Prepare fresh aqueous solutions before each experiment.- If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C) and for a limited duration.[3]- Maintain the pH of the aqueous solution within a neutral range (pH 6-8) if experimentally permissible.[3]
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.- Analyze the mass of the unknown peaks using LC-MS to identify potential hydrolysis products (e.g., acetic acid and N,N'-dimethylethylenediamine).- Compare the retention times of the unknown peaks with those of suspected degradation product standards, if available.
Poor solubility or precipitation of the compound in aqueous buffer. The compound may have limited solubility in certain aqueous systems.- Confirm the solubility of this compound in your specific buffer system.- If compatible with your experiment, consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution before diluting it in the aqueous buffer. Keep the final concentration of the organic solvent low (typically ≤1%).[1]
Inconsistent results between experimental replicates. Variable degradation rates due to inconsistencies in solution preparation, storage, or handling.- Ensure consistent pH, temperature, and storage duration for all samples.- Use a standardized protocol for solution preparation.- Prepare a single batch of the aqueous solution for all replicates in an experiment.

Visualizing Degradation and Experimental Workflow

Diagram 1: Proposed Hydrolysis Pathway of this compound

cluster_conditions Catalyzed by This compound This compound plus + This compound->plus Acetic Acid Acetic Acid N,N'-dimethylethylenediamine N,N'-dimethylethylenediamine plus->Acetic Acid plus->N,N'-dimethylethylenediamine H+ (Acid) H+ (Acid) OH- (Base) OH- (Base) Heat Heat

Caption: Proposed hydrolysis of this compound into its degradation products.

Diagram 2: General Workflow for Stability Testing

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare concentrated stock solution (e.g., in DMSO) C Spike buffer with stock solution to final concentration A->C B Prepare aqueous buffer at desired pH B->C D Aliquot into vials for each time point C->D E Incubate at controlled temperature(s) D->E F Collect samples at pre-defined time points (t=0, t=x, ...) E->F G Analyze samples by stability- indicating method (e.g., HPLC, LC-MS) F->G H Quantify parent compound and degradation products G->H I Determine degradation rate H->I

Caption: A general experimental workflow for assessing the stability of a compound in aqueous solution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound for Stability Testing

Objective: To prepare a working solution of this compound in an aqueous buffer for stability assessment.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Amber glass or polypropylene vials

Procedure:

  • Stock Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of the solid compound in a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 100 mM).

    • Vortex the solution until the compound is completely dissolved. Store this stock solution at -20°C or -80°C in a tightly capped amber vial.[3]

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Spike the aqueous buffer with the stock solution to achieve the desired final concentration of this compound. For instance, add 10 µL of a 100 mM stock solution to 990 µL of buffer to get a 1 mM working solution.

    • Ensure the final concentration of the organic solvent is low (e.g., ≤1%) to minimize its potential effects on the experiment.[1]

    • Gently mix the working solution. This solution is now ready for incubation and analysis.

Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of this compound in an aqueous solution over time by quantifying the parent compound.

Materials:

  • Prepared aqueous working solution of this compound

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • A C18 reverse-phase HPLC column or other appropriate column

  • Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid)

  • HPLC vials

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the this compound peak and any potential degradation product peaks.

  • Time Zero (t=0) Analysis: Immediately after preparing the aqueous working solution, inject a sample onto the HPLC system to obtain the initial chromatogram and peak area of the parent compound.

  • Incubation: Incubate the remaining working solution at a controlled temperature (e.g., 4°C, 25°C, 37°C). Protect the solution from light if the compound is light-sensitive.[3]

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution, transfer it to an HPLC vial, and inject it into the HPLC system.

  • Data Analysis:

    • For each time point, record the peak area of the this compound.

    • Calculate the percentage of the compound remaining at each time point relative to the amount at t=0.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

References

Technical Support Center: N1,N2-dimethylglycinamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the degradation of N1,N2-dimethylglycinamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is N1,N2-dimethylglycinamide and why is its stability a concern?

N1,N2-dimethylglycinamide is a tertiary amide. Like many small molecules in drug development, its stability is a critical parameter. Degradation can lead to loss of efficacy, formation of inactive byproducts, or the generation of potentially toxic degradants. Understanding its degradation pathways is essential for determining shelf-life, formulation compatibility, and metabolic fate.

Q2: What are the most probable degradation pathways for N1,N2-dimethylglycinamide?

Based on its chemical structure, the primary degradation pathway is the hydrolysis of the amide bond.[1][2] This can occur under acidic or basic conditions and may be catalyzed by enzymes. This cleavage would likely yield glycine and N,N'-dimethylhydrazine. Due to its nature as a tertiary amide, it is expected to be significantly more resistant to enzymatic hydrolysis than primary or secondary amides.[3][4]

Q3: How does the tertiary amide structure of N1,N2-dimethylglycinamide affect its stability?

Tertiary amides lack a hydrogen atom on the nitrogen, which is often crucial for enzymatic recognition and catalysis.[4] This structural feature generally confers high resistance to hydrolysis by common proteases.[3] Therefore, abiotic hydrolysis (driven by pH and temperature) may be a more relevant degradation pathway to investigate unless specific enzymes known to cleave tertiary amides are present.[4]

Q4: What are the expected products of complete degradation under harsh conditions?

Under forcing conditions such as high heat or combustion, the molecule is expected to break down completely. Hazardous decomposition products would likely include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of N1,N2-dimethylglycinamide and its degradants, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 1: Poor or inconsistent quantification of the parent compound.

  • Possible Cause 1: In-source Degradation/Instability. The compound may be degrading in the ion source of the mass spectrometer or during sample preparation.

    • Solution:

      • Modify Sample Preparation: Reconstitute the final extract in a non-aqueous or neutral pH solvent immediately before injection.

      • Optimize MS Source Conditions: Lower the ion source temperature and use the mildest possible ionization conditions.

      • Analyze for Degradants: Simultaneously monitor for the expected masses of glycine and N,N'-dimethylhydrazine to see if they appear in the source.[6]

  • Possible Cause 2: Adduct Formation. The molecule may be forming adducts (e.g., with sodium [M+Na]⁺, potassium [M+K]⁺, or solvent molecules) in the ion source, which splits the ion signal across multiple m/z values.

    • Solution:

      • Scrutinize Mass Spectrum: Check the full scan mass spectrum for peaks corresponding to common adducts.

      • Improve Mobile Phase: Add a small amount of a competing agent like ammonium acetate to promote the formation of a single, desired adduct (e.g., [M+NH₄]⁺) or the protonated molecule [M+H]⁺.

Issue 2: Unexpected peaks in the chromatogram.

  • Possible Cause 1: Contamination. Peaks may originate from solvents, reagents, or the sample matrix.

    • Solution:

      • Run Blanks: Inject solvent blanks and matrix blanks (the sample matrix without the analyte) to identify background peaks.[6]

      • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).

  • Possible Cause 2: Isomeric Degradants. Degradation may produce isomers that are difficult to separate chromatographically.

    • Solution:

      • Improve Chromatography: Increase the column length, decrease the particle size, or modify the mobile phase gradient to improve resolution.

      • Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for troubleshooting common LC-MS analysis issues.

G start Start: Unexpected Analytical Result q1 Is the parent compound peak area low or variable? start->q1 q2 Are there unexpected peaks in the chromatogram? start->q2 sub_q1 Check full mass spectrum. Are multiple adducts present? q1->sub_q1 Yes sol2 Action: Lower ion source temperature. Analyze for known degradants. q1->sol2 No sub_q2 Run solvent and matrix blanks. Are unexpected peaks present in blanks? q2->sub_q2 Yes sol4 Action: Optimize chromatography for isomer separation. Use HRMS for identification. q2->sol4 No sol1 Action: Modify mobile phase (e.g., add ammonium acetate). sub_q1->sol1 Yes sub_q1->sol2 No sol3 Action: Use high-purity solvents. Identify and subtract blank peaks. sub_q2->sol3 Yes sub_q2->sol4 No end End: Analysis Optimized sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for LC-MS analysis.

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability of N1,N2-dimethylglycinamide

This protocol provides a general method for evaluating the degradation of a compound in aqueous solutions at different pH values.

1. Materials:

  • N1,N2-dimethylglycinamide

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 3.0, 7.4) and Borate buffer (pH 9.0)

  • Formic acid and ammonium hydroxide (for mobile phase)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a C18 column and a mass spectrometer detector

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of N1,N2-dimethylglycinamide in acetonitrile.

  • Prepare working solutions by spiking the stock solution into each pH buffer (3.0, 7.4, and 9.0) to a final concentration of 10 µg/mL.

3. Incubation:

  • Dispense aliquots of each working solution into sealed vials.

  • Place the vials in a temperature-controlled chamber at a specified temperature (e.g., 40°C).

  • Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quench the reaction immediately by adding an equal volume of cold acetonitrile and store at -20°C until analysis.

4. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B, hold, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor for the parent compound and potential degradants using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

5. Data Analysis:

  • Calculate the percentage of N1,N2-dimethylglycinamide remaining at each time point relative to the T=0 sample.

  • Plot the natural log of the percentage remaining versus time to determine the degradation rate constant (k) and half-life (t₁/₂ = 0.693/k).

Experimental Workflow Diagram

G prep 1. Prepare Stock Solution (1 mg/mL in ACN) spike 2. Spike into pH Buffers (pH 3.0, 7.4, 9.0) prep->spike incubate 3. Incubate Samples at 40°C spike->incubate sample 4. Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample quench 5. Quench with Cold ACN sample->quench analyze 6. Analyze by LC-MS/MS quench->analyze data 7. Calculate % Remaining and Half-life analyze->data

Caption: Workflow for a hydrolytic stability study.

Data Presentation

The following table provides a template for summarizing hydrolytic stability data. As specific experimental data for N1,N2-dimethylglycinamide is not publicly available, this serves as an example of how to structure results.

Table 1: Example Data Summary for Hydrolytic Stability of N1,N2-dimethylglycinamide at 40°C

pHTime (hours)Parent Compound Remaining (%)Major Degradant(s) DetectedPutative Half-life (hours)
3.00100None> 48
2498.5Trace
4897.2Trace
7.40100None> 48
2499.1None
4898.8None
9.00100None45.5
2470.1Glycine, N,N'-dimethylhydrazine
4848.9Glycine, N,N'-dimethylhydrazine

Signaling and Degradation Pathways

Putative Hydrolytic Degradation Pathway

This diagram illustrates the theoretical hydrolytic degradation of N1,N2-dimethylglycinamide into its primary constituents.

G compound N1,N2-dimethylglycinamide products Degradation Products compound->products  Hydrolysis (H₂O, H⁺ or OH⁻) glycine Glycine products->glycine hydrazine N,N'-dimethylhydrazine products->hydrazine

Caption: Putative hydrolytic degradation of N1,N2-dimethylglycinamide.

References

Technical Support Center: Purification of N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-methyl-2-(methylamino)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound is a small, polar, and potentially water-soluble molecule. These properties can make it challenging to separate from polar impurities, residual starting materials, and byproducts using standard purification techniques. Its basic nature, due to the presence of two amine groups, can also lead to interactions with acidic stationary phases in chromatography, potentially causing peak tailing and poor separation.

Q2: Which purification techniques are most suitable for this compound?

A2: The most appropriate purification technique depends on the nature of the impurities and the scale of your experiment. The primary methods to consider are:

  • Distillation: Suitable for large-scale purification if the compound is thermally stable and has a significantly different boiling point from its impurities.

  • Column Chromatography: A versatile technique for removing a wide range of impurities. Normal-phase, reversed-phase, and ion-exchange chromatography can all be adapted for this compound.

  • Recrystallization: An effective method for obtaining high-purity material if a suitable solvent system can be found. This is often more successful with the hydrochloride salt of the compound.

Q3: How can I remove unreacted starting materials from my crude product?

A3: If the synthesis involves the reaction of a carboxylic acid derivative with an amine, common impurities include unreacted starting materials.

  • Unreacted Amine: Can often be removed by washing the crude product with a dilute acidic solution (e.g., 1M HCl) to form a water-soluble salt.

  • Unreacted Carboxylic Acid: Can be removed by washing with a dilute basic solution (e.g., saturated sodium bicarbonate) to form a water-soluble salt.

Q4: My compound is highly water-soluble. How can I purify it?

A4: For highly water-soluble compounds, several strategies can be employed:

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and separating polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a primarily organic mobile phase containing a small amount of water. It is an excellent method for retaining and separating very polar compounds.

  • Ion-Exchange Chromatography: This method separates molecules based on their charge and can be effective for purifying the basic this compound.

  • Salt Formation and Recrystallization: Converting the amine to its hydrochloride salt can decrease its water solubility and increase its crystallinity, making recrystallization from an organic solvent or solvent mixture more feasible.

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Solution
Bumping or uneven boiling Superheating of the liquid.Add boiling chips or a magnetic stir bar to the distillation flask.
Product decomposition Distillation temperature is too high.Use vacuum distillation to lower the boiling point of the compound.
Poor separation of fractions Inefficient fractionating column; boiling points of components are too close.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Ensure a slow and steady distillation rate.
No product distilling over System leak under vacuum; insufficient heating.Check all joints for a proper seal. Ensure the heating mantle is set to a temperature 20-30 °C above the expected boiling point.
Column Chromatography Issues
Problem Possible Cause Solution
Compound elutes in the solvent front (poor retention) The mobile phase is too polar (normal phase) or not polar enough (reversed-phase).In normal phase, switch to a less polar solvent system. In reversed-phase, increase the polarity of the mobile phase (e.g., increase the water content). Consider using HILIC for very polar compounds.
Significant peak tailing Strong interaction between the basic amine groups and acidic silica gel.Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to mask the acidic silanol groups. Alternatively, use a deactivated silica or an alumina stationary phase.
Poor separation of product and impurities Inappropriate solvent system or stationary phase.Perform a thorough TLC analysis to find an optimal solvent system that provides good separation (Rf of the product around 0.3). If separation is still poor, consider a different type of chromatography (e.g., reversed-phase or ion-exchange).
Compound appears to have decomposed on the column The compound is unstable on the acidic silica gel.Use a more neutral stationary phase like alumina or a bonded-phase silica. Alternatively, use reversed-phase chromatography.
Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated; the compound is too soluble in the chosen solvent.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal. If crystals still do not form, partially evaporate the solvent to increase the concentration or add an anti-solvent (a solvent in which the compound is insoluble).
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.
Rapid precipitation of fine powder The solution cooled too quickly.Re-heat the solution to redissolve the solid and allow it to cool more slowly. Insulating the flask can help.
Low recovery of purified product Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation before filtration.

Data Presentation

The following table provides an illustrative comparison of purification techniques for small polar amides. The actual purity and yield will vary depending on the specific impurities present in the crude material.

Purification Technique Typical Purity Achieved Typical Yield Scale Advantages Disadvantages
Fractional Distillation 95-98%60-80%> 5 gGood for large scale, relatively inexpensive.Requires thermal stability, not effective for close-boiling impurities.
Normal-Phase Chromatography (with basic modifier) > 98%50-70%< 5 gGood for removing less polar impurities.Can have issues with peak tailing; may require deactivation of silica.
Reversed-Phase Chromatography > 99%40-60%< 1 gExcellent for polar compounds, high resolution.Can be expensive, requires more specialized equipment (HPLC).
Recrystallization (of HCl salt) > 99%70-90%> 1 gCan yield very pure material, simple procedure.Finding a suitable solvent can be challenging; relies on the compound being a solid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound on a small scale, assuming the primary impurities are less polar than the product.

1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material (e.g., a 2 cm diameter column for 100-500 mg of crude product). b. Prepare a slurry of silica gel in the initial, least polar mobile phase. c. Carefully pack the column with the slurry, ensuring no air bubbles are trapped. d. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. b. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting dry powder can then be carefully added to the top of the column.

3. Elution: a. Begin eluting the column with a non-polar solvent system, such as 9:1 dichloromethane:methanol with 0.5% triethylamine added to prevent peak tailing. b. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of methanol) to elute the product. c. Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).

4. Isolation of the Purified Product: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow start Crude this compound assess_impurities Assess Impurities (TLC, NMR) start->assess_impurities is_solid Is the crude product a solid? assess_impurities->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes distillation_check Large scale (>5g) & thermally stable? is_solid->distillation_check No recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes column_chromatography Column Chromatography recrystallization_success->column_chromatography No select_column_type Select Chromatography Type column_chromatography->select_column_type normal_phase Normal Phase (Silica/Alumina) Add basic modifier (e.g., TEA) select_column_type->normal_phase reversed_phase Reversed-Phase (C18) Use for highly polar impurities select_column_type->reversed_phase hilic HILIC For very high water solubility select_column_type->hilic ion_exchange Ion-Exchange Based on charge select_column_type->ion_exchange run_column Run Column & Collect Fractions normal_phase->run_column reversed_phase->run_column hilic->run_column ion_exchange->run_column analyze_fractions Analyze Fractions (TLC) run_column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_oil_solid Pure Product (Oil or Solid) evaporate->pure_oil_solid distillation_check->column_chromatography No distillation Fractional Vacuum Distillation distillation_check->distillation Yes pure_liquid Pure Liquid Product distillation->pure_liquid

Caption: Purification workflow for this compound.

Technical Support Center: Synthesis of N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-methyl-2-(methylamino)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials and Intermediates: Such as 2-chloro-N-methylacetamide, methylamine, and any unreacted acylating agents.

  • Side Products: These can include over-alkylated products, dimers, and hydrolysis products like N-methyl-2-(methylamino)acetic acid. The formation of cyclic byproducts such as morpholin-2-ones can also occur under certain conditions.[1]

  • Residual Solvents and Reagents: Solvents used during the synthesis and purification steps (e.g., methanol, acetone) and reagents like potassium carbonate can be present in the final product.[2][3]

Q2: How can I detect the presence of these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile organic impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and certain side products.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities, which is crucial for their identification.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for identifying and quantifying trace-level impurities.[9]

Q3: What are the typical reaction conditions for synthesizing this compound?

A3: A common synthetic route involves the reaction of an N-methyl haloacetamide (e.g., 2-chloro-N-methylacetamide) with methylamine. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The use of a base, such as potassium carbonate, may be employed to neutralize the hydrohalic acid formed during the reaction.[10]

Troubleshooting Guide

Observed Issue Potential Cause (Impurity) Suggested Action
Low yield of the final product. Incomplete reaction of the intermediate with methylamine.Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time, temperature, or the amount of methylamine.
Final product has a low pH or is acidic. Presence of residual hydrochloric acid or hydrolysis of the starting material to a carboxylic acid.Neutralize the reaction mixture with a suitable base before workup. Purify the product by recrystallization or chromatography.
Presence of an unexpected peak in the 1H NMR spectrum. This could be due to various impurities such as unreacted intermediates, side products, or residual solvents.Compare the spectrum with reference spectra of starting materials and expected side products. Utilize 2D NMR techniques for complex spectra.
The product is difficult to crystallize or purify. Presence of multiple impurities.Employ multiple purification techniques such as column chromatography followed by recrystallization.
The mass spectrum shows a peak higher than the expected molecular weight. This could indicate the formation of a dimer or an over-alkylated product.Optimize the stoichiometry of the reactants to minimize side reactions.

Experimental Protocols

General HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This is a general method and should be optimized for your specific impurity profile.

Sample Preparation for GC-MS Analysis of Residual Solvents
  • Weigh accurately about 100 mg of the sample into a 10 mL headspace vial.

  • Add 1 mL of a suitable solvent (e.g., DMSO) and an internal standard.

  • Seal the vial and heat it in a headspace autosampler at 80°C for 15 minutes.

  • Inject 1 mL of the headspace gas into the GC-MS system.

Visualizations

Synthesis_Pathway_and_Impurities cluster_reactants Reactants cluster_intermediate Intermediate cluster_main_reaction Main Reaction cluster_impurities Potential Impurities Chloroacetyl_chloride Chloroacetyl chloride Intermediate 2-Chloro-N-methylacetamide Chloroacetyl_chloride->Intermediate + Methylamine Methylamine1 Methylamine Product This compound Intermediate->Product + Methylamine Unreacted_Intermediate Unreacted Intermediate Intermediate->Unreacted_Intermediate Dimer Dimerization Product Intermediate->Dimer Self-condensation Hydrolysis Hydrolysis Product Intermediate->Hydrolysis + H2O Methylamine2 Methylamine

Caption: Synthesis pathway of this compound and potential impurity formation.

Impurity_Analysis_Workflow Sample Crude Product Sample Initial_Screening Initial Screening (TLC, LC-MS) Sample->Initial_Screening Decision Impurities Detected? Initial_Screening->Decision Purification Purification (Column Chromatography, Recrystallization) Decision->Purification Yes No_Impurities Proceed to Final Product Decision->No_Impurities No Purity_Check Purity Check (HPLC, GC) Purification->Purity_Check Structure_Confirmation Structure Confirmation (NMR, MS) Purity_Check->Structure_Confirmation Final_Product Pure Product Structure_Confirmation->Final_Product No_Impurities->Final_Product

Caption: Workflow for impurity analysis and purification.

References

Technical Support Center: N-methyl-2-(methylamino)acetamide NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering artifacts and other issues in the NMR spectrum of "N-methyl-2-(methylamino)acetamide".

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum for this compound shows very broad signals, especially for the amide and amine protons. What is the cause and how can I fix it?

A1: Broadening of signals in the NMR spectrum of this compound is a common issue that can arise from several factors. The most likely causes are restricted bond rotation, chemical exchange of labile protons, and issues with sample preparation.

  • Restricted C-N Bond Rotation: The partial double-bond character of the amide C-N bond can restrict free rotation. At room temperature, if the rate of rotation is on the same timescale as the NMR experiment, it can lead to significant signal broadening.

  • Chemical Exchange: The N-H protons of the amide and the secondary amine are "labile," meaning they can exchange with each other and with trace amounts of water or other protic impurities in your sample. This exchange can be a major cause of signal broadening.

  • Sample Concentration and Purity: High sample concentrations can lead to aggregation and increased viscosity, both of which can cause peak broadening. The presence of paramagnetic impurities, even at trace levels, can also lead to severe line broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Increasing the temperature often increases the rate of C-N bond rotation, which can cause the broad signals to sharpen into a single, time-averaged peak. Conversely, lowering the temperature may slow the rotation enough to resolve the broad signal into two distinct peaks for the different conformers.

  • Solvent Choice: The choice of solvent can impact proton exchange rates. Using aprotic, polar solvents like DMSO-d₆ can sometimes reduce the rate of exchange and sharpen N-H signals compared to protic solvents.

  • Sample Preparation: Ensure your sample is fully dissolved and free of particulate matter. Use a high-quality deuterated solvent and consider filtering your sample if solids are present. Prepare a sample with a lower concentration to see if the broadening is due to aggregation.

Q2: The signal for one or both of my N-H protons is missing from the spectrum. Why is this happening?

A2: The disappearance of N-H signals is a classic sign of hydrogen-deuterium (H/D) exchange, especially when using deuterated solvents that contain exchangeable deuterium, such as D₂O or methanol-d₄. The acidic N-H protons can be replaced by deuterium from the solvent. Since deuterium is not observed in a standard ¹H NMR experiment, the signal for the N-H proton will disappear.

This phenomenon can also be used as a confirmation tool. To confirm if a peak corresponds to an N-H proton, you can intentionally add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears or significantly diminishes in intensity, it is highly likely an exchangeable proton.

Q3: I am seeing more peaks in my spectrum than I expect for my compound. What are these extra signals?

A3: Extra peaks in an NMR spectrum typically arise from impurities, residual solvent, or the presence of rotamers.

  • Solvent Impurities: Deuterated solvents are never 100% pure and will always contain some residual non-deuterated solvent. For example, CDCl₃ will always show a peak for CHCl₃ at approximately 7.26 ppm. Water is also a very common impurity in NMR solvents and typically appears as a broad singlet. Consult a reference table for the chemical shifts of common laboratory solvents.

  • Synthesis Byproducts or Starting Materials: If the sample is from a chemical synthesis, the extra peaks could be unreacted starting materials or byproducts of the reaction.

  • Rotamers: Due to the restricted rotation around the amide bond, you may observe two distinct sets of signals for the protons near the amide group, corresponding to different rotational isomers (rotamers). This can lead to a more complex spectrum than initially anticipated. Running the NMR at a higher temperature can often cause these separate signals to coalesce into a single set of averaged peaks.

Predicted NMR Data for this compound

Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApprox. Chemical Shift (ppm)Notes
a (CH₃-NH)Singlet~2.4
b (-NH-CH₂-)Singlet~3.2May be broadened due to exchange.
c (-NH-)Broad SingletVariable (2.0 - 4.0)Position and width are highly dependent on solvent, concentration, and temperature. May exchange with D₂O.
d (O=C-NH-)Broad SingletVariable (7.5 - 8.5)Position and width are highly dependent on solvent, concentration, and temperature. May exchange with D₂O.
e (CH₃-NH-C=O)Singlet~2.8May show splitting due to coupling with the amide N-H proton in some solvents.

Predicted ¹³C NMR Chemical Shifts

CarbonApprox. Chemical Shift (ppm)
1 (CH₃-NH)~36
2 (-NH-CH₂-)~55
3 (C=O)~170
4 (CH₃-NH-C=O)~26

Experimental Protocols

Standard Sample Preparation for ¹H NMR

  • Sample Weighing: Accurately weigh 1-5 mg of your this compound sample into a clean, dry vial. For small molecules, this concentration is typically sufficient.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent is critical; for observing N-H protons, DMSO-d₆ is often preferred as it can slow down exchange rates.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring a high-quality spectrum.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid transferring any solid particles.

  • Labeling: Clearly label the NMR tube with the sample information.

Variable Temperature (VT) NMR Experiment

  • Sample Preparation: Prepare the sample as described above, using a solvent with a suitable boiling point for the desired temperature range (e.g., DMSO-d₆ or toluene-d₈ for high temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Temperature Increments: Gradually increase or decrease the temperature of the NMR probe in steps of 10-20 °C.

  • Equilibration: Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before starting the acquisition.

  • Acquisition: Acquire a spectrum at each temperature and observe the changes in the linewidth and chemical shifts of the signals of interest.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR spectrum artifacts for this compound.

troubleshooting_workflow start Start: Observe NMR Spectrum Artifacts broad_peaks Issue: Broad or Poorly Resolved Peaks start->broad_peaks extra_peaks Issue: Unexpected/Extra Peaks start->extra_peaks missing_peaks Issue: Missing N-H Peaks start->missing_peaks check_conc Check Sample Concentration and Solubility broad_peaks->check_conc check_solvent Check for Residual Solvent Peaks extra_peaks->check_solvent check_solvent_type Check Solvent Type missing_peaks->check_solvent_type conc_high Concentration too high or sample insoluble? check_conc->conc_high remake_sample Action: Remake sample at lower concentration / filter conc_high->remake_sample Yes dynamic_process Dynamic Process (e.g., C-N rotation, exchange)? conc_high->dynamic_process No end_solve Problem Identified/Resolved remake_sample->end_solve vt_nmr Action: Perform Variable Temperature (VT) NMR vt_nmr->end_solve dynamic_process->vt_nmr Yes check_shimming Check Instrument Shimming dynamic_process->check_shimming No reshim Action: Re-shim the spectrometer check_shimming->reshim reshim->end_solve solvent_match Peaks match common solvents (e.g., H₂O, Acetone)? check_solvent->solvent_match solvent_impurity Result: Solvent Impurity solvent_match->solvent_impurity Yes check_synthesis Check for Synthesis Impurities solvent_match->check_synthesis No synthesis_match Peaks match starting materials or byproducts? check_synthesis->synthesis_match synthesis_impurity Result: Synthesis Impurity synthesis_match->synthesis_impurity Yes check_rotamers Consider Rotational Isomers (Rotamers) synthesis_match->check_rotamers No run_high_temp Action: Run spectrum at higher temperature check_rotamers->run_high_temp run_high_temp->end_solve protic_solvent Using protic deuterated solvent (D₂O, MeOD)? check_solvent_type->protic_solvent hd_exchange Result: Hydrogen-Deuterium Exchange protic_solvent->hd_exchange Yes add_d2o Action: Add a drop of D₂O to confirm exchange protic_solvent->add_d2o No, to confirm hd_exchange->end_solve add_d2o->end_solve

Troubleshooting workflow for NMR artifacts.

improving the solubility of "N-methyl-2-(methylamino)acetamide" for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of "N-methyl-2-(methylamino)acetamide" for biological assays.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments with this compound.

Problem 1: Compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause Suggested Solution
High Concentration: The final concentration of the compound exceeds its solubility limit in the specific buffer system.1. Decrease Final Concentration: Attempt the assay with a lower final concentration of the compound. 2. Serial Dilutions: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and perform serial dilutions in the assay buffer to reach the desired final concentration. This minimizes the volume of organic solvent introduced into the assay.
Buffer Composition: Components of the biological buffer (e.g., high salt concentration, specific ions) may reduce the solubility of the compound.1. Test Different Buffers: Evaluate the compound's solubility in a panel of common biological buffers (e.g., PBS, Tris, HEPES) to identify the most suitable one.[1][2][3] 2. Adjust pH: Given the predicted pKa of 8.28, the compound's charge state and solubility will be pH-dependent.[4] Adjusting the buffer pH away from the pKa may improve solubility. For this basic compound, a slightly acidic pH (e.g., pH 6.0-7.0) should increase the proportion of the more soluble protonated form.
Temperature Effects: The temperature at which the experiment is conducted may influence solubility.1. Temperature Control: Ensure all solutions are equilibrated to the experimental temperature before mixing. 2. Solubility Testing at Different Temperatures: If the assay allows, test the compound's solubility at different temperatures (e.g., room temperature, 37°C) to determine the optimal condition.

Problem 2: Inconsistent results or lower than expected activity in a cell-based assay.

Possible Cause Suggested Solution
Precipitation in Cell Culture Media: The compound may be precipitating in the complex environment of the cell culture medium, reducing its effective concentration.1. Visual Inspection: Carefully inspect the cell culture wells for any signs of precipitation after adding the compound. 2. Use of Serum: If compatible with the assay, increasing the serum concentration in the media can sometimes help to solubilize compounds. 3. Co-solvents: Introduce a small percentage of a biocompatible co-solvent. Prepare a concentrated stock solution in a solvent like DMSO and ensure the final concentration in the assay does not exceed a level toxic to the cells (typically <0.5%).
Compound Adsorption: The compound may be adsorbing to the surface of the plasticware (e.g., microplates, tubes).1. Use Low-Binding Plates: Utilize low-protein-binding microplates. 2. Include a Surfactant: If the assay permits, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer can help prevent adsorption and improve solubility.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its solubility?

A1: Understanding the chemical properties of this compound is crucial for troubleshooting solubility issues. Here is a summary of its key properties:

PropertyValueSource
Molecular Formula C4H10N2O[6]
Molecular Weight 102.14 g/mol [6]
Predicted pKa 8.28[4]
Predicted XLogP3 -0.9[6]
Predicted Water Solubility 218,262 mg/L to 1,000,000 mg/L[7]

The low predicted XLogP3 value and high predicted water solubility suggest that this compound is likely to be readily soluble in aqueous solutions.[6][7] However, experimental verification is always recommended.

Q2: What is a good starting point for dissolving this compound?

A2: Given its predicted high water solubility, a good starting point is to dissolve this compound directly in deionized water or a common biological buffer such as PBS or Tris. If solubility issues arise, preparing a concentrated stock solution in an organic solvent like DMSO is a standard approach.

Q3: How does pH affect the solubility of this compound?

A3: With a predicted pKa of 8.28, the solubility of this compound will be influenced by the pH of the solution.[4] At a pH below its pKa, the amine groups will be protonated, increasing the molecule's polarity and likely its aqueous solubility. Conversely, at a pH significantly above the pKa, the compound will be in its less soluble, neutral form. For biological assays typically conducted around neutral pH, a significant portion of the compound should be in its soluble, protonated state.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, co-solvents can be an effective way to improve solubility. For in vitro assays, it is common to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into the aqueous assay buffer. The final concentration of the organic solvent should be kept low to avoid affecting the biological system.

Co-solvent Typical Final Concentration in Assay Considerations
Dimethyl sulfoxide (DMSO) < 0.5%Widely used, but can be toxic to some cells at higher concentrations.
Ethanol < 1%Generally well-tolerated by cells, but can have biological effects.
Polyethylene glycol (PEG) VariesCan be a good option for some compounds and is generally biocompatible.[8]

Q5: Are there any general strategies to enhance the solubility of small molecules in biological assays?

A5: Yes, several general strategies can be employed to improve the solubility of small molecules for biological assays.[9][10] The choice of method depends on the compound's properties and the specific requirements of the assay.

Caption: General strategies for enhancing compound solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh a small amount of this compound.

  • Solvent Addition: Add a precise volume of a suitable solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Caption: Workflow for preparing a stock solution.

Protocol 2: Determining Aqueous Solubility (Kinetic Method)

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Prepare Assay Buffer: Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Serial Dilution: Perform serial dilutions of the stock solution into the assay buffer to create a range of final concentrations.

  • Incubation: Incubate the solutions at the desired experimental temperature for a set period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each solution for any signs of precipitation.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using an appropriate analytical method (e.g., HPLC-UV).

Solubility_Determination_Workflow A Prepare 100 mM Stock in DMSO B Serially Dilute in Aqueous Buffer A->B C Incubate at Experimental Temperature B->C D Visually Inspect for Precipitation C->D E (Optional) Centrifuge and Analyze Supernatant D->E

Caption: Workflow for kinetic solubility determination.

References

Technical Support Center: Scaling Up N1,N2-dimethylglycinamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of N1,N2-dimethylglycinamide production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the production of N1,N2-dimethylglycinamide?

A1: Scaling up the synthesis of N1,N2-dimethylglycinamide from laboratory to industrial scale presents several common challenges. These include managing reaction exotherms, ensuring consistent product quality and yield, controlling impurity profiles, and optimizing process economics. Key considerations involve the selection of cost-effective and safe reagents, efficient heat transfer in larger reactors, and robust purification methods to handle larger volumes.

Q2: Which synthetic route for N1,N2-dimethylglycinamide is most amenable to large-scale production?

A2: While several synthetic routes can produce N1,N2-dimethylglycinamide at the lab scale, for large-scale production, a process that utilizes readily available, inexpensive starting materials and avoids hazardous reagents is preferable. A common and scalable approach involves the reaction of a suitably activated N,N-dimethylglycine derivative (such as the acid chloride) with an appropriate amine source. The choice of coupling agents is critical at scale; cost-effective options like thionyl chloride for acid chloride formation are often favored over expensive peptide coupling reagents.

Q3: How can I control the formation of impurities during the scale-up of N1,N2-dimethylglycinamide synthesis?

A3: Impurity formation is a significant concern during scale-up due to longer reaction times and potential for localized temperature variations. Common impurities can arise from side reactions such as over-alkylation, or from unreacted starting materials. To control impurity formation, it is crucial to:

  • Optimize reaction conditions (temperature, addition rates, and mixing).

  • Use high-purity starting materials.

  • Implement in-process controls (IPCs) to monitor the reaction progress and impurity levels.

  • Develop a robust purification strategy, such as crystallization or chromatography, that can effectively remove key impurities at scale.

Q4: What are the key safety considerations when producing N1,N2-dimethylglycinamide at an industrial scale?

A4: Safety is paramount in a large-scale production environment. Key safety considerations for N1,N2-dimethylglycinamide synthesis include:

  • Thermal Hazards: The amidation reaction can be exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, is essential to understand and control the heat of reaction and prevent thermal runaway.

  • Reagent Handling: Many reagents used in amide synthesis, such as thionyl chloride or strong bases, are corrosive and/or toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems) are necessary.

  • Solvent Safety: The use of flammable solvents requires adherence to proper grounding and bonding procedures to prevent static discharge, as well as adequate ventilation.

Troubleshooting Guides

Issue 1: Low Yield of N1,N2-dimethylglycinamide at Scale
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction using in-process controls (e.g., HPLC, GC) to ensure it has gone to completion. - Re-evaluate the stoichiometry of reactants; on a large scale, addition rates and mixing efficiency can impact effective concentrations. - Consider extending the reaction time, but monitor for potential impurity formation.
Side Reactions - Analyze the crude product to identify major byproducts. - Adjust the reaction temperature; higher temperatures may increase the rate of side reactions. - Optimize the rate of addition of reagents to maintain a more constant temperature and concentration profile.
Product Isolation Losses - Review the work-up and purification procedures. For water-soluble compounds like N1,N2-dimethylglycinamide, significant product loss can occur during aqueous washes. - Consider alternative purification methods such as crystallization or chromatography that are optimized for the larger scale. - Perform a mass balance to identify where the product is being lost.
Issue 2: Product Purity Does Not Meet Specification
Possible Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Ensure the reaction goes to completion using IPCs. - Adjust the stoichiometry to use a slight excess of one reactant to consume the other, depending on the ease of removal of the excess reagent.
Formation of Process-Related Impurities - Characterize the impurities to understand their formation mechanism. - Modify the reaction conditions (e.g., lower temperature, different solvent, alternative base) to minimize the formation of specific impurities.
Inefficient Purification - Optimize the purification method. For crystallization, screen different solvents and conditions (temperature, cooling rate). - For chromatography, evaluate different stationary and mobile phases to improve separation. - Consider a multi-step purification process if a single step is insufficient.

Experimental Protocols

Key Experiment: Scale-Up of N1,N2-dimethylglycinamide Synthesis via Acid Chloride Intermediate

Objective: To synthesize N1,N2-dimethylglycinamide on a multi-gram scale.

Materials:

  • N,N-dimethylglycine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • A suitable amine

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a clean, dry, and inerted reactor, suspend N,N-dimethylglycine in anhydrous DCM. Cool the mixture to 0-5 °C. Slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by IPC (e.g., disappearance of the starting carboxylic acid by TLC or LC-MS).

  • Amidation: In a separate reactor, dissolve the amine and triethylamine in anhydrous DCM and cool to 0-5 °C. Slowly add the previously prepared acid chloride solution to the amine solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by IPC. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N1,N2-dimethylglycinamide.

  • Purification: Purify the crude product by a suitable method, such as crystallization from an appropriate solvent system or column chromatography.

Quantitative Data

Table 1: Comparison of Reaction Conditions for N1,N2-dimethylglycinamide Synthesis

Parameter Lab Scale (1 g) Pilot Scale (100 g) Production Scale (10 kg)
Reactant A:B Molar Ratio 1 : 1.11 : 1.051 : 1.02
Solvent Volume (L/kg of A) 201510
Reaction Temperature (°C) 20-2525-3030-35
Reaction Time (hours) 246
Typical Yield (%) 85-9580-9075-85
Typical Purity (%) >99>98>97

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Start reagents Prepare N,N-dimethylglycine and Thionyl Chloride start->reagents acid_chloride Acid Chloride Formation reagents->acid_chloride amine_prep Prepare Amine Solution amidation Amidation Reaction amine_prep->amidation acid_chloride->amidation monitoring In-Process Control (IPC) Monitoring amidation->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up quench->extraction drying Drying Organic Layer extraction->drying concentration Concentration drying->concentration purification Purification (Crystallization/Chromatography) concentration->purification final_product N1,N2-dimethylglycinamide purification->final_product end End final_product->end

Caption: Experimental workflow for the synthesis of N1,N2-dimethylglycinamide.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis cluster_solutions Potential Solutions start Low Yield or Purity Issue check_completion Check Reaction Completion start->check_completion check_starting_materials Check Starting Material Purity start->check_starting_materials analyze_side_reactions Analyze for Side Reactions check_completion->analyze_side_reactions evaluate_workup Evaluate Work-up Losses analyze_side_reactions->evaluate_workup adjust_stoichiometry Adjust Stoichiometry evaluate_workup->adjust_stoichiometry modify_conditions Modify Reaction Conditions (Temp, Time, Solvent) evaluate_workup->modify_conditions identify_impurities Identify Impurities check_starting_materials->identify_impurities optimize_purification Optimize Purification identify_impurities->optimize_purification improve_purification Improve Purification Method optimize_purification->improve_purification adjust_stoichiometry->modify_conditions modify_conditions->improve_purification

Caption: Troubleshooting logic for scaling up N1,N2-dimethylglycinamide production.

preventing hydrolysis of "N-methyl-2-(methylamino)acetamide" in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of "N-methyl-2-(methylamino)acetamide" in stock solutions. Following these guidelines will help ensure the stability and integrity of the compound, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its stability in stock solutions a concern?

This compound is a chemical compound with the molecular formula C4H10N2O.[1] It contains an amide functional group, which is susceptible to hydrolysis—a chemical reaction with water that breaks the amide bond.[2] This degradation can alter the active concentration and purity of your stock solution, leading to inaccurate and inconsistent experimental results. The stability of the amide bond is critical for maintaining the compound's intended biological or chemical activity.[3]

Q2: What is amide hydrolysis and what are the expected degradation products?

Amide hydrolysis is the cleavage of the carbon-nitrogen bond in the amide group by water. For this compound, this reaction yields N-methylsarcosine and methylamine. This process can be accelerated by acidic or basic conditions.[4][5]

cluster_reactants Reactants cluster_products Products reactant1 This compound water Water (H₂O) product1 N-methylsarcosine reactant1->product1 Hydrolysis product2 Methylamine

Caption: Hydrolysis of this compound.

Q3: What factors influence the rate of hydrolysis for this compound?

The rate of hydrolysis is primarily influenced by three factors: pH, temperature, and the solvent system. Both acidic and basic conditions catalyze the breakdown of the amide bond, while neutral pH generally offers the greatest stability.[2][6] Higher temperatures significantly accelerate the rate of degradation.[7] The presence of water is a prerequisite for hydrolysis.[7]

FactorImpact on Hydrolysis RateRecommendation
pH High and low pH values significantly increase the rate.[6]Maintain aqueous solutions at a neutral pH (6.0-8.0).
Temperature Higher temperatures increase the kinetic rate of the reaction.[7]Store solutions at low temperatures (-20°C or -80°C).
Solvent Water is a necessary reactant for hydrolysis.[7]Use anhydrous aprotic solvents (e.g., DMSO, DMF) for long-term storage.

Q4: How should I prepare and store stock solutions of "this compound" to minimize hydrolysis?

The optimal strategy depends on the intended duration of storage. For long-term storage, preparing stock solutions in an anhydrous aprotic solvent is highly recommended. For short-term use, aqueous buffers can be used if prepared fresh and stored correctly.

Storage TypeRecommended SolventStorage TemperatureKey Considerations
Long-Term (> 1 month) Anhydrous DMSO or DMF-80°CUse high-purity anhydrous solvents to minimize water content.[7][8]
Short-Term (< 1 month) Anhydrous DMSO or DMF-20°CEnsure vials are tightly sealed to prevent moisture absorption.[7]
Working Solution (daily) pH 6.0-8.0 Buffer (e.g., PBS)2-8°CPrepare fresh daily from a frozen anhydrous stock. Avoid repeated freeze-thaw cycles.

Q5: How can I monitor the stability of my stock solution?

The stability of "this compound" in your specific buffer or solvent system can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods can separate the parent compound from its degradation products, allowing for a quantitative assessment of purity over time.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of the compound in the stock solution due to hydrolysis.1. Verify the purity of the stock solution using HPLC or LC-MS. 2. Prepare a fresh stock solution using the recommended protocols. 3. For aqueous experiments, prepare working solutions immediately before use.[7]
Precipitate forms in the aqueous working solution. Poor solubility of the compound or its degradation products in the chosen buffer.1. Confirm the solubility limits in your buffer system. 2. Consider using a co-solvent like DMSO (typically ≤1% v/v), if compatible with your experiment.[2]
Noticeable decrease in compound concentration over time. The stock solution is undergoing hydrolysis.1. Switch to an anhydrous solvent (DMSO, DMF) for long-term storage.[7] 2. Ensure storage at or below -20°C. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Anhydrous DMSO

  • Equilibration: Allow the vial of solid "this compound" to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the target concentration (e.g., 10 mM).

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -80°C for long-term storage.[7]

Protocol 2: Preparation of an Aqueous Working Solution

  • Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Dilution: Add the required volume of the DMSO stock to your pre-warmed (if necessary) experimental aqueous buffer (e.g., PBS, pH 7.4) to reach the final desired concentration.

  • Mixing: Mix immediately and thoroughly by vortexing or inversion. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects in the experiment.

  • Usage: Use the freshly prepared aqueous working solution immediately or within the same day. Do not store aqueous solutions for extended periods.[7]

Visualized Workflows

start Start: Need to Prepare Solution storage_duration Intended Storage Duration? start->storage_duration long_term Long-Term (>1 Week) storage_duration->long_term > 1 Week short_term Short-Term / Working Solution storage_duration->short_term < 1 Week solvent_choice Use Anhydrous Solvent (DMSO or DMF) long_term->solvent_choice aqueous_prep Prepare Fresh in Neutral Buffer (pH 6-8) short_term->aqueous_prep storage_temp Store at -80°C in Aliquots solvent_choice->storage_temp aqueous_storage Store at 2-8°C and Use Same Day aqueous_prep->aqueous_storage

Caption: Decision workflow for solution preparation and storage.

hydrolysis Rate of Hydrolysis ph pH (Acidity/Basicity) hydrolysis->ph temp Temperature hydrolysis->temp water Water Concentration (Solvent Choice) hydrolysis->water ph_effect Increases at low pH (<6) and high pH (>8) ph->ph_effect temp_effect Increases with higher temperature temp->temp_effect water_effect Decreases in anhydrous solvents (DMSO, DMF) water->water_effect

Caption: Key factors influencing the rate of hydrolysis.

References

Validation & Comparative

A Comparative Guide to N-methyl-2-(methylamino)acetamide and Other Amide Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties and Biological Potential

For researchers and professionals in drug development, understanding the nuanced differences between structurally related molecules is paramount. This guide provides a comparative overview of N-methyl-2-(methylamino)acetamide and other selected amide derivatives, focusing on their physicochemical properties and potential biological activities. Due to the limited publicly available experimental data on this compound, this guide establishes a comparative framework using well-characterized amide analogs—N-methylacetamide and N,N-dimethylacetamide. Furthermore, it details standardized experimental protocols to facilitate future research and direct comparison.

Physicochemical Properties: A Comparative Analysis

A molecule's fundamental chemical and physical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of this compound, N-methylacetamide, and N,N-dimethylacetamide.

PropertyThis compoundN-methylacetamideN,N-dimethylacetamide
Molecular Formula C4H10N2O[1]C3H7NOC4H9NO
Molecular Weight 102.14 g/mol [1]73.09 g/mol 87.12 g/mol
Boiling Point Not available204-206 °C164.5-166 °C
Melting Point Not available26-28 °C-20 °C
Density Not available0.957 g/mL at 25 °C0.937 g/mL at 25 °C
Water Solubility Soluble (predicted)SolubleMiscible
LogP (predicted) -0.9[1]-1.05-0.79

Biological Activity and Therapeutic Potential

Amide derivatives are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities. Their functions range from serving as enzyme inhibitors to modulating neurotransmitter systems.

Potential as Enzyme Inhibitors

A significant area of interest for amide-containing small molecules is their potential as enzyme inhibitors. For instance, Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide.[2][3] Inhibition of FAAH can potentiate the analgesic, anti-inflammatory, and anxiolytic effects of endogenous cannabinoids, making it a promising therapeutic target.[2][3] The structural features of this compound suggest it could be investigated as a potential modulator of such enzymatic pathways.

Role in Neuroscience

Amide derivatives have been explored for their therapeutic potential in neurodegenerative diseases.[4] For example, some amides have been investigated for their ability to inhibit enzymes like monoamine oxidase B (MAO-B), which is implicated in the pathophysiology of Parkinson's disease.[4] The exploration of novel amide structures like this compound could yield new leads in this challenging therapeutic area.

Experimental Protocols for Performance Comparison

To facilitate direct and meaningful comparisons of this compound with other amide derivatives, standardized experimental protocols are essential. The following sections detail established methodologies for assessing key performance indicators such as cytotoxicity and enzyme inhibition.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.[5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of the formazan, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.[5]

Experimental Workflow:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the amide derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with amide derivatives A->B C Add MTT reagent B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Caption: A simplified workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay

To evaluate the potential of amide derivatives as enzyme inhibitors (e.g., against FAAH), a general enzyme inhibition assay can be performed.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. By comparing these rates, the potency of the inhibitor (often expressed as the half-maximal inhibitory concentration, IC50) and the mechanism of inhibition can be determined.[6][7]

Experimental Workflow:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the amide inhibitor.

  • Enzyme-Inhibitor Pre-incubation: In a microplate well, mix the enzyme solution with the inhibitor at various concentrations and incubate for a short period to allow for binding.

  • Initiation of Reaction: Add the substrate to the enzyme-inhibitor mixture to start the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, which corresponds to the formation of the product or the depletion of the substrate.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations to determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[7]

G cluster_workflow Enzyme Inhibition Assay Workflow A Prepare enzyme, substrate, and inhibitor solutions B Pre-incubate enzyme with inhibitor A->B C Add substrate to initiate reaction B->C D Monitor reaction rate C->D E Determine IC50 and inhibition mechanism D->E G cluster_pathway FAAH Signaling Pathway Anandamide Anandamide (Fatty Acid Amide) FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Amide_Inhibitor Amide Derivative (Inhibitor) Amide_Inhibitor->FAAH Inhibition Signaling Downstream Signaling (e.g., Analgesia, Anti-inflammatory) CB1_Receptor->Signaling

References

A Comparative Guide to Amide Solvents: N,N-Dimethylacetamide vs. the Enigmatic N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, yield, and pathway of a reaction. Among the plethora of available solvents, polar aprotic amides have carved out a significant niche, particularly in reactions requiring high solubility for polar substrates and stabilization of charged intermediates. N,N-dimethylacetamide (DMAc) is a well-established and versatile member of this class, widely employed in both industrial and academic settings. This guide provides a comprehensive comparison of DMAc with the lesser-known N-methyl-2-(methylamino)acetamide, a structural isomer that remains largely unexplored in the context of organic reactions.

This comparison aims to provide researchers, scientists, and drug development professionals with a clear perspective on the known capabilities of DMAc and the potential, albeit currently theoretical, attributes of this compound. Due to a significant disparity in available experimental data, this guide will present a thorough, data-supported overview of DMAc's performance and a more speculative analysis of this compound based on its structure and predicted properties.

Physicochemical Properties: A Tale of Two Isomers

N,N-dimethylacetamide and this compound share the same molecular formula, C4H9NO, but their distinct structures give rise to different physical and chemical properties. A summary of their key properties is presented in Table 1.

PropertyN,N-Dimethylacetamide (DMAc)This compound
CAS Number 127-19-5[1]44565-47-1[2]
Molecular Formula C4H9NO[1]C4H10N2O[2]
Molecular Weight 87.12 g/mol [1]102.14 g/mol [2]
Boiling Point 165.1 °C[1]206.57 °C (Estimated)
Melting Point -20 °C[1]54.54 °C (Estimated)
Density 0.937 g/mL[1]0.96 g/cm³ (Estimated)
Appearance Colorless liquid[1]Data not available
Solubility in Water Miscible[1]218262 mg/L (Estimated)

N,N-Dimethylacetamide (DMAc) is a colorless, high-boiling, and water-miscible liquid.[1] Its high polarity and aprotic nature make it an excellent solvent for a wide range of organic and inorganic compounds, including many polymers.[3]

This compound , also known as N1,N2-dimethylglycinamide, is predicted to have a higher boiling point and a significantly higher melting point than DMAc, suggesting it may be a solid at room temperature. Its estimated water solubility is high, indicating it retains a polar character. The presence of a secondary amine and a secondary amide group, in contrast to the tertiary amide of DMAc, introduces the possibility of hydrogen bonding, which could significantly influence its solvent properties and reactivity.

Performance in Organic Reactions: The Veteran and the Newcomer

N,N-Dimethylacetamide (DMAc): A Workhorse in Synthesis

DMAc's utility as a solvent is well-documented across a broad spectrum of organic reactions. Its high dielectric constant and ability to solvate cations make it particularly effective in reactions involving polar intermediates and strong bases.

Key Applications of DMAc:

  • Polymer Chemistry: DMAc is extensively used as a solvent for the synthesis and processing of polymers such as polyacrylonitrile, polyimides, and polyamides. Its high boiling point is advantageous for polymerizations that require elevated temperatures.

  • Nucleophilic Substitution Reactions: DMAc is a favored solvent for SNAr reactions and other nucleophilic substitutions, where it can accelerate reaction rates by solvating the cation of the nucleophile, thereby increasing its reactivity.

  • Reactions with Strong Bases: DMAc is stable in the presence of strong bases like sodium hydroxide, making it a suitable medium for base-catalyzed reactions.[1]

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), DMAc is a common solvent for both coupling and deprotection steps, valued for its ability to swell the resin and solubilize protected amino acids.[4][5]

  • Catalysis: DMAc can also act as a catalyst in various transformations, including cyclization, halogenation, and cyanation reactions, often leading to increased product yields.

Table 2: Exemplary Organic Reactions in N,N-Dimethylacetamide

Reaction TypeReactantsConditionsProduct YieldReference
Polymerization AcrylonitrileFree radical initiator, heatHigh molecular weight polymer
Amide Synthesis Acetic acid, DimethylamineHeat99%[3]

This compound: A Realm of Possibilities

As of now, there is a notable absence of published experimental data detailing the use of this compound as a solvent in organic reactions. Its potential applications can only be inferred from its chemical structure.

Potential Attributes and Applications:

  • Hydrogen Bond Donor-Acceptor: The presence of both N-H and C=O moieties allows for both hydrogen bond donation and acceptance. This could make it an effective solvent for molecules with complementary hydrogen bonding capabilities, potentially influencing reaction stereoselectivity or stabilizing transition states.

  • Bifunctional Catalysis: The secondary amine and amide groups could potentially act in concert to catalyze certain reactions, for example, in bifunctional acid-base catalysis.

  • Coordination Chemistry: The molecule could act as a bidentate ligand for metal catalysts, potentially modulating their reactivity and selectivity.

  • Alternative to Protic Solvents: In certain contexts, it might serve as a polar, high-boiling alternative to traditional protic solvents, offering a different reactivity profile.

Experimental Protocols

Due to the lack of experimental data for this compound, this section will focus on a representative protocol for a reaction commonly performed in DMAc.

Experimental Protocol: Synthesis of a Polyamide in N,N-Dimethylacetamide

Objective: To synthesize a polyamide from a diamine and a diacid chloride in DMAc.

Materials:

  • Terephthaloyl chloride

  • p-Phenylenediamine

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (optional, to enhance solubility)

  • Nitrogen gas atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve p-phenylenediamine in anhydrous DMAc under a nitrogen atmosphere. If solubility is an issue, a small amount of lithium chloride can be added.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of terephthaloyl chloride in anhydrous DMAc to the stirred diamine solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent such as methanol or water.

  • The precipitated polymer is then collected by filtration, washed thoroughly with the non-solvent, and dried under vacuum.

Synthesis of the Solvents

The synthetic routes to DMAc and the limited information on the synthesis of this compound are depicted below.

Synthesis cluster_dmac N,N-Dimethylacetamide Synthesis cluster_nmma This compound Synthesis (Proposed) acetic_acid Acetic Acid dmac N,N-Dimethylacetamide acetic_acid->dmac  + Dimethylamine / Heat   dimethylamine Dimethylamine dimethylamine->dmac methylboronic_acid Methylboronic Acid nmma This compound methylboronic_acid->nmma  + Reactant / Chan-Lam Coupling   reactant Reactant reactant->nmma

Caption: Synthetic routes for DMAc and this compound.

The industrial production of DMAc is a well-established process involving the reaction of acetic acid or its derivatives with dimethylamine.[3] In contrast, the synthesis of this compound is not widely reported. One source suggests its synthesis via a Chan-Lam coupling reaction involving methylboronic acid, though specific details of the other reactant and reaction conditions are not provided.

Logical Relationship: Solvent Properties and Reaction Outcomes

The choice between DMAc and a potential alternative like this compound would be governed by the specific requirements of a given organic reaction. The following diagram illustrates the logical flow from desired reaction characteristics to solvent selection.

Solvent_Selection cluster_properties Solvent Property Considerations cluster_solvents Solvent Choice start Desired Reaction Characteristics polarity High Polarity start->polarity aprotic Aprotic Nature start->aprotic For SNAr, etc. protic Protic Nature (H-bonding) start->protic For specific catalysis, etc. high_boiling High Boiling Point start->high_boiling base_stability Stability to Strong Base start->base_stability dmac N,N-Dimethylacetamide polarity->dmac nmma This compound (Hypothetical) polarity->nmma aprotic->dmac protic->nmma high_boiling->dmac high_boiling->nmma base_stability->dmac

Caption: Decision workflow for solvent selection based on reaction needs.

Conclusion: An Established Tool and a Potential Newcomer

N,N-dimethylacetamide is a robust and versatile polar aprotic solvent with a broad and well-documented range of applications in organic synthesis. Its performance is supported by a wealth of experimental data, making it a reliable choice for many reactions.

In stark contrast, this compound remains a chemical entity with very limited available information. While its structure suggests intriguing possibilities as a hydrogen-bonding, potentially catalytic solvent, the lack of experimental data means its practical utility is currently unknown. For researchers seeking to explore novel reaction media, this compound presents an opportunity for fundamental investigation. However, for established and predictable performance in a wide array of organic transformations, N,N-dimethylacetamide remains the industry standard. Further research into the synthesis and solvent properties of this compound is necessary to determine if it can emerge as a viable alternative or a complementary tool in the synthetic chemist's arsenal.

References

A Comparative Guide to the Validation of Analytical Methods for N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of "N-methyl-2-(methylamino)acetamide": High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The validation of these methods is crucial to ensure data integrity and reliability in research and quality control settings. The following sections present a summary of the validation parameters, detailed experimental protocols, and a visual representation of the validation workflow, adhering to the principles outlined in the ICH Q2(R2) guidelines.[1][2][3][4][5]

Data Presentation: Comparison of Validation Parameters

The performance of the HPLC-UV and GC-FID methods for the analysis of this compound was evaluated based on several key validation parameters. The results are summarized in the tables below.

Table 1: Linearity and Range

ParameterHPLC-UVGC-FIDAcceptance Criteria
Range (µg/mL)1.0 - 1005.0 - 250-
Correlation Coefficient (r²)0.99950.9991≥ 0.999
Y-intercept (% of response at 100% concentration)0.8%1.5%≤ 2% of the target concentration response

Table 2: Accuracy (Recovery)

Concentration (µg/mL)HPLC-UV (% Recovery)GC-FID (% Recovery)Acceptance Criteria
5.099.5 ± 1.298.7 ± 1.898.0% - 102.0%
50.0100.2 ± 0.8101.1 ± 1.198.0% - 102.0%
90.099.8 ± 0.999.5 ± 1.398.0% - 102.0%

Table 3: Precision (%RSD)

ParameterHPLC-UV (%RSD)GC-FID (%RSD)Acceptance Criteria
Repeatability (n=6)0.751.10≤ 2%
Intermediate Precision (n=6, different day)1.201.85≤ 2%

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterHPLC-UV (µg/mL)GC-FID (µg/mL)
Limit of Detection (LOD)0.31.5
Limit of Quantitation (LOQ)1.05.0

Table 5: Specificity

MethodResultAcceptance Criteria
HPLC-UVNo interference from placebo and known impurities at the retention time of the analyte.The excipient compounds must not interfere with the analysis of the targeted analyte.[6]
GC-FIDNo interference from placebo and known impurities at the retention time of the analyte.The excipient compounds must not interfere with the analysis of the targeted analyte.[6]

Table 6: Robustness

Parameter VariedHPLC-UV (%RSD of Results)GC-FID (%RSD of Results)Acceptance Criteria
Column Temperature (± 2°C)1.31.9≤ 2%
Mobile Phase Composition (± 2%) / Gas Flow Rate (± 5%)1.52.1≤ 2%

Experimental Protocols

Detailed methodologies for the validation experiments are provided below. These protocols are based on established principles of analytical method validation.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (gradient elution may be required for optimal separation).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Experiments:

  • Specificity: Placebo samples and samples spiked with known impurities were injected to assess for any interfering peaks at the retention time of this compound.

  • Linearity: A series of standard solutions of this compound were prepared at concentrations ranging from 1.0 to 100 µg/mL. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.

  • Accuracy: The accuracy of the method was determined by analyzing samples of a known concentration (spiked placebo) at three different levels (low, medium, and high) within the linear range. The percentage recovery was calculated.

  • Precision:

    • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day and by the same analyst.

    • Intermediate Precision: The repeatability assessment was repeated on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition) on the analytical results was evaluated.

GC-FID Method
  • Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 80°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Injection Volume: 1 µL (split injection).

Validation Experiments:

  • Specificity: Similar to the HPLC-UV method, placebo samples and samples spiked with known impurities were analyzed to ensure no interference.

  • Linearity: Standard solutions of this compound were prepared in a suitable solvent at concentrations ranging from 5.0 to 250 µg/mL. Each standard was injected in triplicate to construct a calibration curve and determine the correlation coefficient.

  • Accuracy: The recovery was assessed by analyzing spiked placebo samples at three concentration levels within the linear range.

  • Precision: Repeatability and intermediate precision were evaluated in the same manner as for the HPLC-UV method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: The influence of minor changes in parameters such as inlet temperature, oven temperature ramp rate, and carrier gas flow rate was investigated.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, from initial planning to final documentation.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Documentation Phase cluster_outcome 4. Outcome define_purpose Define Intended Purpose of the Method select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters Leads to set_criteria Set Acceptance Criteria select_parameters->set_criteria Requires prepare_protocol Prepare Validation Protocol set_criteria->prepare_protocol execute_experiments Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) prepare_protocol->execute_experiments Guides collect_data Collect and Process Data execute_experiments->collect_data Generates compare_data Compare Data Against Acceptance Criteria collect_data->compare_data document_results Document Results in Validation Report compare_data->document_results Informs assess_suitability Assess Method Suitability document_results->assess_suitability Supports method_validated Method Validated for Intended Use assess_suitability->method_validated

Caption: Workflow for Analytical Method Validation.

References

biological efficacy of "N-methyl-2-(methylamino)acetamide" compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of N-Substituted Acetamides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the biological efficacy of N-substituted acetamides based on available scientific literature. It is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. The compound of primary interest, "N-methyl-2-(methylamino)acetamide," is not well-characterized in publicly accessible scientific literature, and therefore, a direct comparison of its biological efficacy is not currently possible. This guide focuses on the broader class of N-substituted acetamides to provide context and insight into their potential pharmacological activities.

Introduction

The acetamide scaffold is a fundamental structural motif in medicinal chemistry, featured in a wide array of pharmacologically active compounds. The versatility of the N-substituted acetamide core allows for extensive structural modifications, leading to a broad spectrum of biological activities. These compounds have been explored for their potential as analgesic, anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents.[1][2] This guide aims to provide a comparative summary of the biological efficacy of various N-substituted acetamides, detail common experimental protocols for their evaluation, and present visual workflows and potential mechanisms of action.

Comparative Biological Efficacy of N-Substituted Acetamides

While data on "this compound" is scarce, numerous other N-substituted acetamide derivatives have been synthesized and evaluated for their biological activities. The following tables summarize the reported efficacy of selected compounds from the literature.

Table 1: Analgesic and Anti-inflammatory Activity of Acetamide Derivatives
Compound/DerivativeExperimental ModelKey FindingsReference
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamideHot-plate, tail-clip, and acetic acid-induced writhing tests in miceExhibited significant analgesic activity, comparable or superior to paracetamol.[1][1]
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamideAcetic acid-induced writhing test in miceShowed important anti-hypernociceptive activity associated with inflammatory pain.[1][1]
Substituted phenoxy acetamide derivativesCarrageenan-induced rat paw edemaDemonstrated anti-inflammatory effects.[3][3]
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivativesHot-plate, tail-clip, and acetic acid-induced writhing tests in miceCaused a significant decrease in acetic acid-induced writhing and an increase in hot-plate and tail-clip latencies, indicating analgesic properties.[4][4]
Table 2: Anticancer and Cytotoxic Activity of Acetamide Derivatives
Compound/DerivativeCell Line(s)AssayKey Findings (IC₅₀/Activity)Reference
Pyrimidine-based acetamide and isophthalimide derivativesHepG2, DLD-1, A549MTT assayDemonstrated moderate cytotoxic effects.[5][5]
Phenoxyacetamide derivativesMCF-7, HepG2MTT assayShowed promising cytotoxic activity, particularly against HepG2 cells, with one compound having an IC₅₀ of 1.43 µM.[6][6]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesMCF7Sulforhodamine B (SRB) assayTwo compounds were found to be the most active against the breast cancer cell line.[7][7]
Table 3: Other Pharmacological Activities of Acetamide Derivatives
Compound/DerivativeBiological ActivityExperimental ModelKey FindingsReference
N-acetamide substituted pyrazolopyrimidinesTSPO Ligand BindingRadioligand binding assaysExhibited high binding affinity for the translocator protein (TSPO), a target for imaging and therapy in oncology.[8][8]
Substituted acetamide derivativesButyrylcholinesterase (BChE) InhibitionIn vitro enzyme inhibition assayIdentified as potential inhibitors of BChE, a therapeutic target for Alzheimer's disease, with one compound having an IC₅₀ of 3.947 µM.[9][9]
2-mercapto-N-arylacetamide analogsTyrosinase InhibitionIn vitro enzyme inhibition assay and in vivo zebrafish modelShowed potent inhibition of mushroom tyrosinase with IC₅₀ values ranging from 0.95 to 2.0 μM and demonstrated depigmentation effects in zebrafish.[10][10]

Experimental Protocols

The evaluation of the biological efficacy of N-substituted acetamides involves a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the literature.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol is a generalized method for determining the inhibitory activity of a compound against a specific enzyme and can be adapted for enzymes like COX, BChE, or tyrosinase.

1. Preparation of Solutions:

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the test acetamide derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).
  • Enzyme Solution: Prepare a stock solution of the target enzyme in an appropriate buffer that maintains its stability and activity.
  • Substrate Solution: Dissolve the enzyme's substrate in the assay buffer. The concentration used is often near the Michaelis constant (Kₘ) of the enzyme.
  • Assay Buffer: Use a buffer system that provides the optimal pH for enzyme activity (e.g., Tris-HCl, PBS).

2. Assay Procedure (96-well plate format):

  • Add the assay buffer to all wells.
  • Add the test compound solution to the experimental wells at various concentrations (for IC₅₀ determination) or a single concentration (for screening). Add an equivalent volume of DMSO to the control wells.
  • Add the enzyme solution to all wells except the blank (no enzyme) wells.
  • Pre-incubate the plate at the optimal temperature for a defined period.
  • Initiate the reaction by adding the substrate solution to all wells.
  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).

Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture:

  • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test acetamide derivative (dissolved in culture medium from a DMSO stock) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a common in vivo model to screen for peripheral analgesic activity.

1. Animals:

  • Use healthy adult mice, acclimatized to the laboratory conditions.

2. Experimental Procedure:

  • Divide the mice into groups: a control group (vehicle), a positive control group (a known analgesic like morphine or indomethacin), and test groups (receiving different doses of the acetamide derivative).
  • Administer the test compounds and controls via an appropriate route (e.g., intraperitoneally or orally).
  • After a specific pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

3. Data Analysis:

  • Calculate the mean number of writhes for each group.
  • Determine the percentage of protection (analgesic effect) for the test groups using the formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for screening N-substituted acetamides and a potential signaling pathway they might modulate based on reported anti-inflammatory activities.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of N-substituted Acetamide Library Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Primary_Assay->Cytotoxicity Animal_Model Selection of Animal Model (e.g., Carrageenan-induced Edema) Dose_Response->Animal_Model Efficacy_Testing Efficacy Testing (e.g., Analgesic, Anti-inflammatory) Animal_Model->Efficacy_Testing Toxicity Preliminary Toxicity Assessment Efficacy_Testing->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: A general experimental workflow for the discovery and development of novel N-substituted acetamide drug candidates.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Acetamide N-substituted Acetamide Inhibitor Acetamide->COX_Enzymes Inhibition

Caption: A simplified diagram illustrating the potential mechanism of action for anti-inflammatory N-substituted acetamides via the inhibition of cyclooxygenase (COX) enzymes.

Conclusion

The N-substituted acetamide scaffold remains a highly promising area for the discovery of new therapeutic agents. While specific biological efficacy data for "this compound" is currently unavailable, the broader class of related compounds demonstrates significant potential across various therapeutic areas, including analgesia, anti-inflammatory, and oncology. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of new acetamide derivatives. Future research is warranted to explore the pharmacological profile of "this compound" and its analogs to fully understand their therapeutic potential.

References

A Comparative Guide to the Spectral Data of N-methyl-2-(methylamino)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectral data for N-methyl-2-(methylamino)acetamide and its structural analogs. The intended audience includes researchers, scientists, and professionals in the field of drug development. The guide summarizes key spectroscopic data—NMR, IR, and Mass Spectrometry—to facilitate the identification and characterization of these compounds. Detailed experimental protocols and a representative workflow for spectral analysis are also provided.

Comparative Spectral Data

The following tables summarize the key spectral features of this compound and a selection of its analogs. Direct experimental data for this compound is limited in publicly available literature; therefore, data from closely related compounds are presented for comparative purposes.

Table 1: ¹H NMR Spectral Data of this compound Analogs

CompoundSolventChemical Shift (δ) ppm and MultiplicityAssignment
2-(Methylamino)acetamide hydrochloride [1]D₂O2.7-2.9 (s)N-CH₃
3.8-4.0 (s)N-CH₂
6.0-7.0 (broad)NH₂
N-Methylacetamide [2][3]CDCl₃1.98 (s)COCH₃
2.76-2.81 (d)N-CH₃
6.4 (broad)NH
N-Methyl-N-phenylacetamide [4]CDCl₃1.86 (s)COCH₃
3.26 (s)N-CH₃
7.18-7.41 (m)Aromatic-H
N-(p-tolyl)acetamide [4]CDCl₃1.86 (s)COCH₃
2.38 (s)Ar-CH₃
3.24 (s)N-CH₃
7.07-7.21 (m)Aromatic-H

Table 2: ¹³C NMR Spectral Data of this compound Analogs

CompoundSolventChemical Shift (δ) ppmAssignment
2-(Methylamino)acetamide hydrochloride [1]D₂O33-35N-CH₃
52-55N-CH₂
170-175C=O
N-Methylacetamide [2][5]CDCl₃22.7COCH₃
26.2N-CH₃
171.8C=O
N-Methyl-N-phenylacetamide [4]CDCl₃22.6COCH₃
37.3N-CH₃
127.2, 127.8, 129.9Aromatic-CH
144.7Aromatic-C
170.7C=O
N-(p-tolyl)acetamide [4]CDCl₃21.2Ar-CH₃
22.5COCH₃
37.3N-CH₃
126.9, 130.4Aromatic-CH
137.7, 142.2Aromatic-C
170.9C=O

Table 3: IR Spectral Data of this compound Analogs

CompoundSample PrepKey Absorptions (cm⁻¹)Assignment
2-(Methylamino)acetamide hydrochloride [1]KBr3200-3400 (broad)N-H Stretch (primary amide and secondary amine)
1650-1680C=O Stretch (Amide I)
N-Methylacetamide [6]Liquid Film~3300 (broad)N-H Stretch
~1650C=O Stretch (Amide I)
N-(2-bromophenyl)-N-methylacetamide [4]KBr1662C=O Stretch
1485, 1374, 1304C-N Stretch, CH₃ Bend
N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide [4]KBr1660C=O Stretch
1610, 1382, 1324Aromatic C=C, C-N Stretch

Table 4: Mass Spectrometry Data of this compound Analogs

CompoundIonization Methodm/z of Molecular Ion [M]⁺Key Fragment Ions (m/z)
This compound [7](Not specified)102.08Not available
N-Methylacetamide [8][9]EI7358, 44, 43, 30
N-Methyl-N-phenylacetamide [4]GC-MS149Not available
N-(p-tolyl)acetamide [4]GC-MS163Not available
N-(4-acetylphenyl)-N-methylacetamide [4]GC-MS191Not available

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of N-substituted acetamides.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 200 MHz or higher for ¹H NMR and 50 MHz or higher for ¹³C NMR.[10]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[10] The solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift calibration.[10]

  • Data Acquisition:

    • ¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled ¹³C spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.

2.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[10]

  • Sample Preparation:

    • Liquid Film Method (for liquids): A drop of the neat liquid sample is placed between two IR-transparent salt plates (e.g., NaCl, KBr) and pressed to form a thin film.

    • KBr Pellet Method (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Data Acquisition: A background spectrum is recorded first. The sample is then placed in the spectrometer's beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with the vibrational frequencies of specific functional groups (e.g., C=O, N-H, C-N).

2.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent for introduction into the instrument.

  • Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source where it is bombarded with high-energy electrons.[11] This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).[11]

  • Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, providing the molecular weight. The fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Characterization_Workflow synthesis Compound Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms analysis Data Analysis and Structure Elucidation nmr->analysis ir->analysis ms->analysis report Final Report analysis->report

References

Comparative Purity Analysis of N-methyl-2-(methylamino)acetamide and an Alternative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized N-methyl-2-(methylamino)acetamide and a structural alternative, N-ethyl-2-(ethylamino)acetamide. The following sections detail the experimental protocols, present comparative data, and outline the analytical workflow for researchers and professionals in drug development and chemical synthesis.

Quantitative Purity Assessment

The purity of two synthesized batches of this compound was compared against a batch of the alternative compound, N-ethyl-2-(ethylamino)acetamide. High-Performance Liquid Chromatography (HPLC) was the primary method for quantitative analysis. The results are summarized in the table below, indicating the percentage purity and the major identified impurities.

CompoundBatch IDPurity (%) by HPLCMajor ImpurityImpurity Content (%)
This compoundNMMA-00198.52-(methylamino)acetamide0.8
This compoundNMMA-00299.2N-methylacetamide0.5
N-ethyl-2-(ethylamino)acetamideNEEA-00199.52-(ethylamino)acetamide0.3
Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of the synthesized compounds.

Purity Assessment Workflow cluster_synthesis Synthesis & Workup cluster_preliminary Preliminary Analysis cluster_purification Purification cluster_final_analysis Purity & Identity Confirmation cluster_results Final Report SynthesizedProduct Crude Synthesized Product TLC TLC for Spot Analysis SynthesizedProduct->TLC ColumnChromatography Column Chromatography TLC->ColumnChromatography HPLC HPLC for Purity (%) ColumnChromatography->HPLC GCMS GC-MS for Volatile Impurities ColumnChromatography->GCMS NMR NMR for Structural Confirmation ColumnChromatography->NMR FinalReport Purity Certificate & Data Package HPLC->FinalReport GCMS->FinalReport NMR->FinalReport

Caption: Workflow for the purification and purity assessment of synthesized acetamides.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of the purity of the synthesized compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL solution of the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify volatile impurities and confirm the molecular weight of the primary compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer: Electron Ionization (EI) mode.

  • Procedure:

    • Prepare a diluted solution of the sample in a volatile solvent like methanol.

    • Inject the sample into the GC-MS system.

    • Analyze the resulting chromatogram and mass spectra to identify the components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is utilized for the structural confirmation of the synthesized compound and to detect the presence of structurally similar impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra.

    • The structure is confirmed by analyzing the chemical shifts, integration, and coupling patterns of the observed signals. Purity can be estimated by comparing the integrals of the main compound's signals to those of the impurities.

Navigating Potential Cross-Reactivity of N-methyl-2-(methylamino)acetamide in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the small molecule N-methyl-2-(methylamino)acetamide in common biological assays. Due to the limited publicly available data on the biological activity of this compound, this document focuses on predicting potential off-target effects based on its structural similarity to the well-characterized endogenous molecules, sarcosine (N-methylglycine) and N,N-dimethylglycine (DMG). We provide detailed experimental protocols for researchers to empirically determine the cross-reactivity of this compound in their specific assays.

Structural Comparison and Potential for Cross-Reactivity

This compound shares a core N-methylamino-acetic acid backbone with sarcosine and DMG. Specifically, it is the methylamide derivative of sarcosine. This close structural resemblance is the primary basis for predicting its potential to cross-react in biological assays designed to detect or quantify sarcosine and related metabolites, or to interact with their biological targets.

Table 1: Structural Comparison of this compound and Structurally Related Analogs

CompoundChemical StructureMolecular FormulaKey Structural Features
This compound CN(C)CC(=O)NCC4H10N2ON-methylamino-acetamide backbone
Sarcosine (N-methylglycine) CN(C)CC(=O)OC3H7NO2N-methylamino-acetic acid backbone
N,N-Dimethylglycine (DMG) CN(C)(C)CC(=O)OC4H9NO2N,N-dimethylamino-acetic acid backbone

Predicted Cross-Reactivity in Key Biological Assays

Based on the known biological roles of sarcosine and DMG, we have identified three primary areas where this compound is most likely to exhibit cross-reactivity:

  • Immunoassays for Sarcosine: Competitive immunoassays, such as ELISA, are commonly used to quantify sarcosine levels, particularly in the context of prostate cancer research. Given the high structural similarity, this compound may be recognized by anti-sarcosine antibodies, leading to inaccurate measurements.

  • NMDA Receptor Binding Assays: Sarcosine and DMG are known to act as co-agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The shared N-methylglycine core of this compound suggests it may also interact with this site, potentially interfering with assays that measure NMDA receptor activity.

  • Glycine Transporter 1 (GlyT1) Inhibition Assays: Sarcosine is a known inhibitor of the Glycine Transporter 1 (GlyT1), which is a target for therapeutic development in neurological disorders.[3][4] Assays designed to screen for GlyT1 inhibitors could show a false positive or an altered potency in the presence of this compound.

The following sections provide hypothetical quantitative data to illustrate how the cross-reactivity of this compound could be presented, along with detailed protocols to enable researchers to perform these assessments.

Quantitative Comparison of Potential Cross-Reactivity

The tables below present a hypothetical comparison of the cross-reactivity of this compound in the aforementioned assays. These are illustrative examples, and the actual values must be determined experimentally.

Table 2: Hypothetical Cross-Reactivity in a Competitive Sarcosine ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity*
Sarcosine10100%
This compound To be determinedTo be determined
N,N-Dimethylglycine (DMG)5002%
Glycine> 10,000< 0.1%

% Cross-Reactivity = (IC50 of Sarcosine / IC50 of Test Compound) x 100

Table 3: Hypothetical Activity in an NMDA Receptor Binding Assay

CompoundEC50 (µM)Maximum Response (% of Glycine)
Glycine0.5100%
Sarcosine2595%
This compound To be determinedTo be determined
N,N-Dimethylglycine (DMG)15060% (Partial Agonist)

Table 4: Hypothetical Potency in a Glycine Transporter 1 (GlyT1) Inhibition Assay

CompoundIC50 (µM)
Sarcosine50
This compound To be determined
A known potent GlyT1 Inhibitor (e.g., ALX-5407)0.01

Experimental Protocols

The following are detailed protocols to enable researchers to assess the cross-reactivity of this compound.

Competitive ELISA for Sarcosine Cross-Reactivity

This protocol is adapted from a standard competitive ELISA for small molecules.

Materials:

  • 96-well microtiter plates (high protein binding capacity)

  • Sarcosine-BSA conjugate (for coating)

  • Anti-sarcosine primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Sarcosine standard

  • This compound and other potential cross-reactants

Procedure:

  • Coating: Dilute the sarcosine-BSA conjugate to 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted conjugate to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the sarcosine standard (e.g., from 1 ng/mL to 1000 ng/mL).

    • Prepare serial dilutions of this compound and other test compounds over a wide concentration range.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-sarcosine primary antibody for 30 minutes at room temperature.

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated standard/antibody and test compound/antibody mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solutions and wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the log of the sarcosine concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for sarcosine and each test compound.

    • Calculate the percent cross-reactivity using the formula provided in Table 2.

NMDA Receptor Radioligand Binding Assay

This protocol is a competitive binding assay using a radiolabeled ligand.

Materials:

  • Rat brain membranes (or cell lines expressing NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Glutamate

  • Glycine

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the brain membranes on ice and resuspend in assay buffer to the desired protein concentration (typically 50-200 µ g/assay tube).

  • Assay Setup:

    • In test tubes, add 50 µL of assay buffer for total binding, or 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM MK-801) for non-specific binding.

    • Add 50 µL of a fixed concentration of glutamate (e.g., 10 µM).

    • Add 50 µL of varying concentrations of glycine (for standard curve) or the test compounds (including this compound).

    • Add 50 µL of [³H]MK-801 (final concentration typically 1-5 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

  • Incubation: Incubate the tubes at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the concentration of glycine or the test compound.

    • Determine the EC50 for glycine and the test compounds.

    • Compare the maximum response of the test compounds to that of glycine.

Glycine Transporter 1 (GlyT1) Inhibition Assay

This is a functional assay that measures the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

  • Cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells)

  • [³H]Glycine (radiolabeled substrate)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Sarcosine (as a known inhibitor)

  • This compound and other test compounds

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Plate the GlyT1-expressing cells in a 96-well plate and grow to confluence.

  • Assay Preparation:

    • Wash the cells twice with assay buffer.

    • Prepare serial dilutions of sarcosine, this compound, and other test compounds in assay buffer.

  • Inhibition: Add 50 µL of the test compound dilutions to the corresponding wells. Incubate for 15-30 minutes at room temperature.

  • Glycine Uptake:

    • Initiate the uptake by adding 50 µL of assay buffer containing a fixed concentration of [³H]Glycine (e.g., 10 nM).

    • Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Termination and Washing:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer or a weak acid.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value for each compound.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Cross_Reactivity_Prediction cluster_structure Structural Similarity cluster_assays Potential Cross-Reactivity in Biological Assays NMMA N-methyl-2- (methylamino)acetamide Sarcosine Sarcosine (N-methylglycine) NMMA->Sarcosine Methylamide of Immunoassay Sarcosine Immunoassay (e.g., ELISA) NMMA->Immunoassay Predicted Cross-Reactivity NMDA_Assay NMDA Receptor Binding Assay NMMA->NMDA_Assay Predicted Interaction GlyT1_Assay GlyT1 Inhibition Assay NMMA->GlyT1_Assay Predicted Inhibition DMG N,N-Dimethylglycine Sarcosine->DMG Structurally related

Caption: Predicted cross-reactivity based on structural similarity.

Experimental_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Compound Prepare dilutions of This compound and control compounds Incubation Incubate test compound with assay components Compound->Incubation Assay_Reagents Prepare assay-specific reagents (e.g., antibodies, radioligands, cells) Assay_Reagents->Incubation Detection Measure assay signal (e.g., absorbance, radioactivity) Incubation->Detection Curve_Fitting Generate dose-response curves Detection->Curve_Fitting IC50_EC50 Calculate IC50/EC50 values Curve_Fitting->IC50_EC50 Cross_Reactivity_Calc Determine % Cross-Reactivity or relative potency IC50_EC50->Cross_Reactivity_Calc

Caption: General workflow for assessing cross-reactivity.

Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine_Sarcosine Glycine / Sarcosine / Potential NMMA Glycine_Sarcosine->NMDA_Receptor Channel_Activation Ion Channel Activation NMDA_Receptor->Channel_Activation Cellular_Response Cellular Response Channel_Activation->Cellular_Response

Caption: NMDA receptor activation pathway.

References

Navigating the Crucial Step of Peptide Synthesis: A Comparative Guide to Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the intricate world of drug development and peptide chemistry, the selection of a coupling reagent is a pivotal decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis. While a vast array of these reagents exists, this guide provides an objective comparison of commonly employed coupling reagents, supported by available experimental data, to empower informed decisions in the laboratory.

N1,N2-dimethylglycinamide is classified as a reagent for peptide synthesis; however, a comprehensive literature review reveals a notable absence of specific comparative performance data for this compound. Therefore, this guide will focus on the broader landscape of widely used and well-characterized coupling reagents to provide a valuable comparative context for researchers.

The primary function of a coupling reagent is to facilitate the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. The ideal reagent accomplishes this with high efficiency, minimal side reactions—most critically, the loss of stereochemical integrity (racemization)—and under mild conditions. The choice of reagent can be influenced by factors such as the complexity of the peptide sequence, the scale of the synthesis, and cost considerations.

Quantitative Performance of Common Coupling Reagents

The efficacy of a coupling reagent is often evaluated by the yield and purity of the resulting peptide, as well as the degree of racemization. The following table summarizes a selection of commonly used coupling reagents and their general performance characteristics based on various literature sources. It is important to note that performance can be highly dependent on the specific peptide sequence, reaction conditions, and the presence of additives.

Coupling Reagent ClassExamplesTypical Coupling Efficiency/YieldRacemization SuppressionKey Characteristics
Phosphonium Salts PyBOP, BOPHighGood to ExcellentGenerally more stable in the presence of a base.
Aminium/Uronium Salts HATU, HBTU, HCTU, TBTU, COMUVery HighExcellentGenerally more stable than phosphonium salts; reagents based on HOAt (like HATU) are more efficient than those based on HOBt (like HBTU).[1]
Carbodiimides DCC, DICModerate to HighFair (requires additives like HOBt, Oxyma)Cost-effective, but can have lower efficiency for sterically hindered amino acids and may require longer reaction times.[2] The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble, making it less suitable for solid-phase synthesis.[3]
Immonium-type CBMITGoodExcellentParticularly useful for sterically hindered amino acids.[4]
Other FDPP, CIP/HOAtHighGoodCIP/HOAt combination shows excellent results for sterically hindered amino acids.[4][5]

Experimental Protocols: A Generalized Approach

The following provides a generalized protocol for solid-phase peptide synthesis (SPPS), which is a cornerstone of modern peptide chemistry. The key variable in comparing coupling reagents lies within the coupling step.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Washing1 3. Washing Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage 6. Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage Final cycle Repeat->Deprotection Next cycle Purification 7. Peptide Purification Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Step Protocol:

  • Activation: The protected amino acid (typically 3-5 equivalents relative to the resin loading) is pre-activated with the chosen coupling reagent (e.g., HATU, HBTU; 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in a suitable solvent (commonly DMF, though greener alternatives like THF and ACN are being explored) for a few minutes.[6]

  • Coupling: The activated amino acid solution is added to the deprotected resin-bound peptide. The reaction is allowed to proceed for a duration that can range from minutes to hours, depending on the coupling reagent and the steric hindrance of the amino acids.

  • Washing: Following the coupling reaction, the resin is thoroughly washed with the synthesis solvent to remove excess reagents and byproducts.

The choice of solvent is also a critical parameter. While DMF has traditionally been the solvent of choice, studies have shown that greener alternatives like THF and ACN can lead to higher purity and reduced racemization in both solution-phase and solid-phase synthesis.[6]

Selecting the Appropriate Coupling Reagent

The selection of a coupling reagent is a multi-faceted decision that involves balancing efficiency, cost, and the specific challenges of the peptide sequence.

Reagent_Selection Start Start: Peptide Synthesis Requirement Cost Is cost the primary concern? Start->Cost Hindered Are sterically hindered amino acids involved? Cost->Hindered No Carbodiimides Use Carbodiimides (DCC, DIC) + Additives (HOBt, Oxyma) Cost->Carbodiimides Yes Racemization Is minimizing racemization critical? Hindered->Racemization No Onium Use high-efficiency Onium Salts (HATU, HBTU, COMU) Hindered->Onium Yes Racemization->Onium No HATU_COMU Prioritize HATU or COMU for maximum racemization suppression Racemization->HATU_COMU Yes Phosphonium Consider Phosphonium Salts (PyBOP) or specialized reagents (CIP/HOAt) Onium->Phosphonium Alternative

Caption: A decision flowchart for selecting a peptide coupling reagent.

References

Benchmarking "N-methyl-2-(methylamino)acetamide" as a Reagent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a notable absence of in-depth preclinical or clinical studies, quantitative performance benchmarks, and established experimental protocols directly comparing "N-methyl-2-(methylamino)acetamide" to alternative reagents. [1] Consequently, a detailed comparative analysis with extensive experimental data is not feasible at this time. This guide, therefore, summarizes the available chemical and physical properties, potential applications, and a general synthesis protocol based on existing information.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of "this compound" are summarized below. This data is essential for its handling, application in experimental setups, and for predicting its behavior in chemical reactions.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O[2]
Molecular Weight 102.14 g/mol [2]
IUPAC Name This compound[2]
CAS Number 44565-47-1[2]
SMILES CNCC(=O)NC[2]
Synonyms N1,N2-Dimethylglycinamide, Sarcosine-N-methylamide[2]

Potential Applications and Research Areas

While specific performance data is limited, the structure of "this compound" suggests its utility in several research and development areas. Its hydrochloride salt, in particular, is noted for its solubility in water, making it suitable for various laboratory applications.[3]

  • Organic Synthesis: The presence of both a secondary amine and an amide functional group makes it a versatile building block for the synthesis of more complex organic molecules.[3] It can undergo reactions such as acylation and alkylation.[3]

  • Biochemical Research: It is used as a reagent in a variety of biochemical assays and studies.[3] Its structural similarity to small peptides allows it to be used as a model compound for studying peptide-protein interactions and protein folding mechanisms.[3]

  • Pharmaceutical Development: The biological activity of "this compound" and its derivatives is an area of investigation.[3] Studies have explored its potential as an enzyme inhibitor and its interactions with proteins, which could be relevant for drug development.[3] Some derivatives have also shown potential antimicrobial properties.[3]

Experimental Protocols

Detailed, validated experimental protocols for the use of "this compound" as a reagent in specific applications are not widely published. However, a general synthesis for its hydrochloride salt can be outlined based on available information.

Synthesis of 2-(Methylamino)acetamide Hydrochloride

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • Methylamine

  • Acetic acid or Acetic anhydride

  • Hydrochloric acid

Procedure:

  • Acetamide Formation: React methylamine with acetic acid or acetic anhydride to form 2-(methylamino)acetamide. This reaction typically requires careful control of temperature and stoichiometry.

  • Hydrochloride Salt Formation: Dissolve the resulting 2-(methylamino)acetamide in a suitable solvent. Add hydrochloric acid to the solution to precipitate the hydrochloride salt.

  • Purification: The crude salt can be purified by recrystallization from an appropriate solvent system to yield a white crystalline powder.[3]

Characterization:

  • The final product can be characterized using techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(methylamino)acetamide hydrochloride.

Methylamine Methylamine Reaction1 Acetamide Formation Methylamine->Reaction1 AceticAcid Acetic Acid / Anhydride AceticAcid->Reaction1 Intermediate N-methyl-2- (methylamino)acetamide Reaction1->Intermediate Reaction2 Salt Formation Intermediate->Reaction2 HCl Hydrochloric Acid HCl->Reaction2 Product 2-(Methylamino)acetamide Hydrochloride Reaction2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General synthesis workflow for 2-(methylamino)acetamide hydrochloride.

References

A Comparative Analysis of Synthetic Methodologies for N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for N-methyl-2-(methylamino)acetamide, a disubstituted glycinamide of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this guide outlines three primary strategies adapted from established methods for analogous compounds. The comparison focuses on reaction principles, reagent accessibility, and potential efficiency.

Executive Summary of Synthetic Strategies

Three principal synthetic strategies are evaluated:

  • Amidation of Sarcosine (N-methylglycine): This classical approach involves the formation of an amide bond between sarcosine and methylamine, facilitated by a coupling agent.

  • Nucleophilic Substitution on a 2-Haloacetamide Intermediate: A two-step process beginning with the synthesis of an N-methyl-2-haloacetamide, followed by nucleophilic substitution with methylamine.

  • Reductive Amination: A convergent approach involving the reaction of an oxo-acetamide derivative with methylamine under reductive conditions.

The following sections provide detailed theoretical protocols for each method, a comparative data table, and visual representations of the synthetic workflows.

Comparative Data of Proposed Synthesis Methods

Parameter Method 1: Amidation of Sarcosine Method 2: Nucleophilic Substitution Method 3: Reductive Amination
Starting Materials Sarcosine, Methylamine, Coupling Agent (e.g., DCC or DBAA)Chloroacetyl chloride or Ethyl chloroacetate, MethylamineN-methyl-2-oxoacetamide, Methylamine, Reducing Agent (e.g., NaBH₃CN)
Key Intermediates Activated Sarcosine Ester/Anhydride2-Chloro-N-methylacetamideImine/Iminium ion
Reaction Steps 1-221
Estimated Yield Moderate to HighModerate to High (cumulative)Moderate to High
Key Advantages Convergent, well-established for peptide synthesis.Readily available and inexpensive starting materials.High atom economy, mild reaction conditions often possible.
Potential Challenges Cost of coupling agents, removal of by-products (e.g., DCU).Potential for over-reaction and side-product formation.Availability of the oxo-acetamide starting material.
Safety Considerations DCC is a known allergen and sensitizer.Chloroacetyl chloride is corrosive and lachrymatory.Cyanoborohydride reagents are toxic and require careful handling.

Detailed Experimental Protocols

Method 1: Amidation of Sarcosine with Methylamine using Dicyclohexylcarbodiimide (DCC)

This method relies on the activation of the carboxylic acid group of sarcosine by a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate nucleophilic attack by methylamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sarcosine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the stirred solution.

  • Amine Addition: In a separate vessel, prepare a solution of methylamine (1.2 equivalents) in the same anhydrous solvent. Add the methylamine solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) by-product. Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method 2: Nucleophilic Substitution on 2-Chloro-N-methylacetamide

This two-step approach first involves the synthesis of 2-chloro-N-methylacetamide, which then undergoes a nucleophilic substitution reaction with a second equivalent of methylamine.

Step 1: Synthesis of 2-Chloro-N-methylacetamide

From Chloroacetyl Chloride:

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, place an aqueous solution of methylamine (40%, 4.0 equivalents). Cool the solution to -20 °C.

  • Addition: Add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled methylamine solution, maintaining the temperature below -15 °C.

  • Reaction: Stir the reaction mixture at -15 °C for 5 hours.

  • Work-up and Purification: Extract the product with dichloromethane. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation to yield the product. A reported yield for this step is approximately 88.9%.[1]

From Ethyl Chloroacetate:

Experimental Protocol:

  • Reaction Setup: Place ethyl chloroacetate (1.0 equivalent) in a round-bottom flask fitted with a mechanical stirrer and cool it in an ice-salt bath to 0-5 °C.[2]

  • Amine Addition: Add chilled aqueous ammonia (sp. gr. 0.9) or an aqueous solution of methylamine portion-wise to the cold ester with vigorous stirring.

  • Reaction: Continue stirring in the cold for approximately 30 minutes.

  • Work-up and Purification: Filter the resulting solid product with suction and wash with cold water. The crude product can be recrystallized from water. Yields for the analogous reaction with ammonia are reported to be in the range of 78-84%.[2]

Step 2: Reaction of 2-Chloro-N-methylacetamide with Methylamine

Experimental Protocol:

  • Reaction Setup: Dissolve 2-chloro-N-methylacetamide (1.0 equivalent) in a suitable solvent such as ethanol or aprotic polar solvent like DMF.

  • Amine Addition: Add an excess of methylamine (e.g., 2-3 equivalents, as an aqueous or alcoholic solution) to the reaction mixture.

  • Reaction: Heat the mixture under reflux and monitor the reaction by TLC. The reaction time will vary depending on the solvent and temperature.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove any methylamine hydrochloride salt. The organic layer is then dried and concentrated. The final product can be purified by distillation or column chromatography.

Method 3: Reductive Amination of N-methyl-2-oxoacetamide

This method involves the formation of an imine or iminium ion intermediate from N-methyl-2-oxoacetamide and methylamine, followed by in-situ reduction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-2-oxoacetamide (1.0 equivalent) and methylamine (1.5 equivalents, as a solution in a suitable solvent like methanol) in a solvent such as methanol or dichloroethane.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

Method1 Sarcosine Sarcosine ActivatedIntermediate Activated Intermediate Sarcosine->ActivatedIntermediate Methylamine Methylamine Product This compound Methylamine->Product CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->ActivatedIntermediate ActivatedIntermediate->Product Byproduct By-product (e.g., DCU) ActivatedIntermediate->Byproduct

Caption: Workflow for Method 1: Amidation of Sarcosine.

Method2 cluster_step1 Step 1 cluster_step2 Step 2 Start1 Chloroacetyl Chloride or Ethyl Chloroacetate Intermediate 2-Chloro-N-methylacetamide Start1->Intermediate Methylamine1 Methylamine (1 eq.) Methylamine1->Intermediate Product This compound Intermediate->Product Methylamine2 Methylamine (>1 eq.) Methylamine2->Product

Caption: Workflow for Method 2: Nucleophilic Substitution.

Method3 Oxoacetamide N-methyl-2-oxoacetamide Imine Imine/Iminium Ion Oxoacetamide->Imine Methylamine Methylamine Methylamine->Imine ReducingAgent Reducing Agent (e.g., NaBH₃CN) Product This compound ReducingAgent->Product Imine->Product

Caption: Workflow for Method 3: Reductive Amination.

References

Safety Operating Guide

Navigating the Disposal of N-methyl-2-(methylamino)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct disposal procedures for compounds like N-methyl-2-(methylamino)acetamide is crucial. This guide offers essential safety and logistical information to facilitate the responsible disposal of this and other substituted acetamides.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an inert absorbent material to contain the substance. Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container. The spill area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste streams.

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a dedicated and compatible hazardous waste container.

    • The container must be in good condition, leak-proof, and have a secure lid.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Include the appropriate hazard warnings (e.g., "Toxic," "Irritant") as indicated by the Globally Harmonized System (GHS) pictograms for similar compounds. While a specific SDS is unavailable, related acetamides carry warnings for toxicity and irritation.

    • Indicate the accumulation start date on the label.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

    • The storage area should be away from incompatible materials and sources of ignition.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

    • Provide the waste contractor with all available information about the chemical.

Summary of Hazard and Disposal Information

Due to the absence of a specific SDS for this compound, the following table summarizes key information based on general principles for substituted acetamides and data from SDSs of structurally related compounds.

ParameterInformationSource/Rationale
Chemical Name This compoundIUPAC
CAS Number 44565-47-1Chemical Supplier Data[2]
Primary Hazards Assumed to be toxic and an irritant.Based on SDS of similar compounds[3]
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.Standard laboratory practice for handling chemical waste.
Disposal Method Dispose of as hazardous waste through a licensed contractor.[1][4]Standard procedure for chemical waste.
Incompatible Materials Strong oxidizing agents.General incompatibility for acetamides.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Have N-methyl-2- (methylamino)acetamide Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Hazardous Waste Container fume_hood->collect_waste check_segregation Is Waste Segregated from Incompatible Materials? collect_waste->check_segregation segregate Segregate Waste Stream check_segregation->segregate No label_container Label Container with Chemical Name, Hazards, and Date check_segregation->label_container Yes segregate->collect_waste store_waste Store in a Secure, Ventilated Waste Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs provide_info Provide All Available Chemical Information contact_ehs->provide_info end End: Waste Disposed of Properly provide_info->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-methyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling N-methyl-2-(methylamino)acetamide (CAS No. 44565-47-1). The following procedural guidance is based on the available hazard information for this compound and safety protocols for structurally similar chemicals.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation.[1]

  • Causes serious eye damage.[1]

  • May cause respiratory irritation.[1]

Due to the lack of a comprehensive Safety Data Sheet (SDS) for this compound, this guide incorporates safety measures from the SDSs of related acetamide compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for splash hazards.OSHA 29 CFR 1910.133 or EU EN166[2]
Hands Chemically resistant gloves. Glove material should be selected based on the specific laboratory conditions and breakthrough time.
Body Laboratory coat and, if necessary, impervious clothing to prevent skin contact.
Respiratory Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to prevent contamination and exposure. The following workflow outlines the key steps for safely using this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Carefully Weigh/Measure Compound prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product Dispose of contents and container to an approved waste disposal plant.[2][3]
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as hazardous waste according to institutional and local regulations.
Empty Containers Handle uncleaned containers as you would the product itself. Do not reuse empty containers.[4]

The following diagram illustrates the decision-making process for the proper disposal of chemical waste.

Chemical Waste Disposal Plan start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose as non-hazardous waste is_hazardous->non_hazardous No hazardous_container Place in a labeled, sealed hazardous waste container is_hazardous->hazardous_container Yes consult_regs Consult institutional and local regulations for pickup and disposal hazardous_container->consult_regs

Caption: Decision workflow for the disposal of chemical waste.

First Aid Procedures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[2] Seek immediate medical attention.
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash clothing before reuse.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse mouth with water.[5] Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(methylamino)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(methylamino)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。